molecular formula C7H6BrClO B057475 2-Bromo-4-chloroanisole CAS No. 60633-25-2

2-Bromo-4-chloroanisole

Cat. No.: B057475
CAS No.: 60633-25-2
M. Wt: 221.48 g/mol
InChI Key: YJEMGEBDXDPBSP-UHFFFAOYSA-N
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Description

2-Bromo-4-chloroanisole is a versatile and high-value aromatic ether building block extensively employed in advanced organic synthesis and medicinal chemistry research. This compound features a strategically substituted anisole core, where the bromine and chlorine atoms at the 2 and 4 positions, relative to the methoxy group, create distinct regions of electron density and provide orthogonal reactivity for sequential cross-coupling reactions. Its primary research application lies in serving as a key intermediate for the construction of complex molecular architectures, particularly in the development of pharmaceutical candidates and functional materials. The bromine substituent is highly reactive in metal-catalyzed couplings, such as Suzuki, Stille, and Kumada reactions, allowing for the introduction of diverse aryl or alkyl groups. Simultaneously, the chlorine atom offers a site for further functionalization, often under chemoselective conditions, or can be utilized in Buchwald-Hartwig amination to install nitrogen-containing groups. The electron-donating methoxy group influences the electronic properties of the ring, affecting the compound's reactivity and the electronic characteristics of the final products. Researchers value this compound for its role in exploring structure-activity relationships (SAR), synthesizing libraries of substituted diphenyl ethers, and developing novel ligands for catalysis. It is strictly for use in laboratory research settings.

Properties

IUPAC Name

2-bromo-4-chloro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEMGEBDXDPBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334788
Record name 2-Bromo-4-chloroanisole
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Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60633-25-2
Record name 2-Bromo-4-chloroanisole
Source CAS Common Chemistry
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Record name 2-Bromo-4-chloroanisole
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Record name 2-bromo-4-chloro-1-methoxybenzene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-chloroanisole for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and analytical methodologies for 2-Bromo-4-chloroanisole. This valuable halogenated aromatic ether serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Core Chemical and Physical Properties

This compound is a halogenated derivative of anisole (B1667542).[1] At room temperature, it typically appears as a colorless to pale yellow or brown liquid or a white to off-white crystalline solid.[1][2] It is characterized by the presence of a methoxy (B1213986) group, a bromine atom, and a chlorine atom attached to a benzene (B151609) ring.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueUnitSource(s)
Identifiers
CAS Number60633-25-2-[1][3][4]
IUPAC Name2-bromo-4-chloro-1-methoxybenzene-[3]
Molecular FormulaC₇H₆BrClO-[3][5]
Molecular Weight221.48 g/mol [5][6]
InChIKeyYJEMGEBDXDPBSP-UHFFFAOYSA-N-[3][6]
Physical Properties
Melting Point28.6 - 29.1°C[1]
Boiling Point238.5°C (at 760 mmHg)[1]
Density1.625g/cm³[1]
Flash Point98°C[1]
Vapor Pressure0.1 ± 0.5mmHg (at 25°C, Predicted)[1]
Refractive Index1.556-[1]
Solubility & Partitioning
logP (Octanol/Water)3.111-[1][6]
log₁₀ws (Water Solubility)-3.44mol/L (Predicted)[6]

Synthesis and Reactivity

This compound is not a naturally occurring compound and is produced through synthetic organic chemistry, typically via the selective halogenation of an anisole derivative.[1] Its structure, featuring both a bromo and a chloro substituent, makes it a versatile substrate for a variety of cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for regioselective functionalization.

Experimental Protocol: Synthesis of this compound via Electrophilic Bromination

This protocol describes the synthesis of this compound from 4-chloroanisole (B146269). The methoxy group is an ortho-, para-director, and since the para position is blocked by the chlorine atom, the bromination will preferentially occur at one of the ortho positions.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroanisole (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into a beaker containing cold water.

  • Add a saturated solution of sodium sulfite to quench any remaining bromine until the yellow color disappears.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Chloroanisole 4-Chloroanisole Mixing_and_Cooling Mix & Cool (0-5 °C) 4-Chloroanisole->Mixing_and_Cooling N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Mixing_and_Cooling Acetic Acid Acetic Acid Acetic Acid->Mixing_and_Cooling Bromination Electrophilic Bromination Mixing_and_Cooling->Bromination Quenching Quench with Sodium Sulfite Bromination->Quenching Extraction DCM Extraction Quenching->Extraction Washing Wash with H₂O & Brine Extraction->Washing Drying_and_Concentration Dry & Concentrate Washing->Drying_and_Concentration Column_Chromatography Column Chromatography Drying_and_Concentration->Column_Chromatography Product This compound Column_Chromatography->Product

Caption: Synthetic workflow for this compound.

Reactivity in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound.

Buchwald-Hartwig Amination: This reaction couples this compound with an amine in the presence of a palladium catalyst and a base to form an arylamine.

Reactivity_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Reagents Arylboronic Acid Pd Catalyst, Base Start->Suzuki_Reagents Buchwald_Reagents Amine Pd Catalyst, Base Start->Buchwald_Reagents Suzuki_Product Biaryl Compound Suzuki_Reagents->Suzuki_Product Buchwald_Product Arylamine Buchwald_Reagents->Buchwald_Product

Caption: Key cross-coupling reactions of this compound.

Analytical Methodologies

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1).

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: 40-300 m/z.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the solution into the GC-MS.

Spectroscopic Data
  • Mass Spectrometry (EI): The mass spectrum of this compound will show a characteristic molecular ion peak cluster due to the presence of bromine and chlorine isotopes.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons and the methoxy group protons. The splitting patterns of the aromatic protons will be indicative of their substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation, and it may cause respiratory irritation.[7]

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

  • Store locked up.

  • Dispose of contents/container to an approved waste disposal plant.[7]

It is imperative to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive safety data sheet (SDS) and a thorough risk assessment before handling this chemical.

References

An In-depth Technical Guide to 2-Bromo-4-chloroanisole (CAS: 60633-25-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-chloroanisole, a key halogenated aromatic ether intermediate in organic synthesis. It details its chemical and physical properties, spectroscopic data, synthesis protocols, and its applications in cross-coupling reactions, which are pivotal in the development of complex molecules for the pharmaceutical and agrochemical industries.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid or a colorless to light yellow clear liquid at room temperature, possessing a mild aromatic odor.[1][2] It is an important building block in synthetic chemistry due to the differential reactivity of its bromine and chlorine substituents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 60633-25-2[1]
Molecular Formula C₇H₆BrClO[1]
Molecular Weight 221.48 g/mol [1]
Appearance White to off-white crystalline solid or colorless to light yellow clear liquid[1][2]
Melting Point 28.6-29.1°C[1]
Boiling Point 238.5 °C at 760 mmHg[1]
Density 1.625 g/cm³[1]
Flash Point 98 °C[1]
Refractive Index 1.556[1]
LogP 3.111[1]

Table 2: Chemical Identifiers for this compound

Identifier TypeIdentifierSource(s)
IUPAC Name 2-bromo-4-chloro-1-methoxybenzene[3]
SMILES COC1=C(C=C(C=C1)Cl)Br[3]
InChI InChI=1S/C7H6BrClO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3[3]
InChIKey YJEMGEBDXDPBSP-UHFFFAOYSA-N[3]
Synonyms 2-Bromo-4-chloro-1-methoxybenzene, 1-Bromo-5-chloro-2-methoxybenzene, 4-Chloro-2-bromoanisole[1][3]

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

SpectroscopyDataSource(s)
¹H NMR (500 MHz, CDCl₃) δ 7.53 (d, J = 2.4 Hz, 1H), 7.23 (dd, J = 8.8, 2.4 Hz, 1H), 6.81 (d, J = 8.8 Hz, 1H), 3.87 (s, 3H)
¹³C NMR (126 MHz, CDCl₃) δ 154.8, 132.9, 128.4, 126.0, 112.6, 112.1, 56.6
Mass Spectrum (GC-MS) Major peaks at m/z 113, 207, 222[3]
Infrared (IR) Spectrum Available from NIST and SpectraBase[3]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the decarboxylative bromination of a substituted benzoic acid.

Protocol 1: Synthesis from 5-chloro-2-methoxybenzoic acid

  • Reactants: 5-chloro-2-methoxybenzoic acid (0.50 mmol, 1.0 equiv), Tetrabutylammonium tribromide (Bu₄NBr₃) (1.0 mmol, 2.0 equiv).

  • Procedure: The reactants are heated at 100 °C for 16 hours. Following the reaction, a standard work-up procedure is performed to isolate the product.

  • Yield: This procedure yields this compound as a yellow oil (87% yield).

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product start_material 5-chloro-2-methoxybenzoic acid reaction_step Decarboxylative Bromination start_material->reaction_step 1.0 equiv reagent Bu₄NBr₃ reagent->reaction_step 2.0 equiv conditions 100 °C, 16 h conditions->reaction_step product This compound workup Work-up reaction_step->workup Reaction Mixture workup->product Yellow Oil (87% yield)

Synthesis of this compound.
Cross-Coupling Reactions

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in constructing more complex molecular architectures. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for regioselective functionalization.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

While a specific protocol for this compound was not found in the search results, a general procedure for the Suzuki-Miyaura coupling of aryl bromides can be adapted.

  • Reactants: this compound (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water.

  • Procedure: The reactants are combined in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen). The mixture is heated, typically between 80-100 °C, and stirred until the reaction is complete as monitored by TLC or GC-MS. After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

G cluster_reactants Reactants cluster_reagents Reagents cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_product Product aryl_halide This compound catalytic_cycle 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination aryl_halide->catalytic_cycle boronic_acid Arylboronic Acid boronic_acid->catalytic_cycle catalyst Pd Catalyst catalyst->catalytic_cycle base Base (e.g., K₂CO₃) base->catalytic_cycle solvent Solvent (e.g., Dioxane/H₂O) solvent->catalytic_cycle product Biaryl Compound catalytic_cycle->product Forms C-C bond

Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. Its utility stems from its halogenated aromatic structure, which allows for the introduction of diverse functional groups through cross-coupling reactions. This makes it a valuable building block in the development of novel compounds in medicinal chemistry and materials science. For instance, it can be utilized in the synthesis of drugs targeting inflammation and pain.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[3]

Table 4: GHS Hazard Information

Hazard StatementCodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

physical properties of 2-Bromo-4-chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-chloroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work. This document presents quantitative data in a structured format, outlines general experimental protocols for property determination, and visualizes a key synthetic pathway.

Physical and Chemical Properties

This compound is a halogenated aromatic ether. At room temperature, it typically appears as a white to off-white crystalline solid or a clear yellow liquid. Its molecular structure, consisting of a benzene (B151609) ring substituted with bromo, chloro, and methoxy (B1213986) groups, dictates its physical and chemical behavior.

Quantitative Data Summary

The are summarized in the table below. These values are compiled from various chemical databases and supplier specifications. It is important to note that some of these properties are experimentally determined while others are calculated using computational models such as the Joback or Crippen methods.

PropertyValueNotes and Sources
Molecular Formula C₇H₆BrClO[1][2][3][4][5][6][7]
Molecular Weight 221.48 g/mol [1][3][4][5][6][7][8][9]
CAS Number 60633-25-2[1][2][3][4][5][6][7]
Appearance White to off-white crystalline solid or clear liquid[1][8]
Melting Point 28.6-29.1 °C[1]
Boiling Point 238.5 °C at 760 mmHg[1]
127 °C[8] (Note: This value may be at a reduced pressure)
Density 1.625 g/cm³[1]
Flash Point 98 °C[1]
Refractive Index 1.556[1]
Vapor Pressure 0.1±0.5 mmHg at 25°C (Predicted)[1]
LogP (Octanol/Water) 3.111[1][2] (Calculated using the Crippen Method)
Water Solubility (logS) -3.44[2] (Log10 of water solubility in mol/L, Crippen Method)
Kovats Retention Index 1345 (Standard non-polar)[9]

Experimental Protocols

While specific, detailed experimental protocols for the determination of the are not extensively published, this section outlines the standard methodologies used for such characterizations of organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

General Protocol:

  • Sample Preparation: A small amount of the finely powdered, dry crystalline this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

  • Apparatus: A melting point apparatus (such as a Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block or oil bath adjacent to a thermometer.

  • Heating: The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

General Protocol (Micro method):

  • Sample Preparation: A small amount of liquid this compound is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Heating: The apparatus (e.g., a Thiele tube or a melting point apparatus adapted for boiling point determination) is heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

  • Observation: The heating is stopped, and the liquid is allowed to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Density Determination

The density of a substance is its mass per unit volume. For a solid like this compound below its melting point, the displacement method is suitable.

General Protocol (For Solids):

  • Mass Measurement: The mass of a sample of solid this compound is accurately measured using an analytical balance.

  • Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if appropriate, or an inert solvent). The initial volume is recorded. The weighed solid is then carefully submerged in the liquid, and the new volume is recorded. The difference between the two volumes is the volume of the solid.

  • Calculation: The density is calculated by dividing the mass of the solid by its determined volume.

Synthetic Pathway

This compound can be synthesized via the electrophilic aromatic substitution of 4-chloroanisole (B146269). The methoxy group (-OCH₃) is an ortho-, para-directing activator, and since the para position is blocked by the chlorine atom, the incoming electrophile (bromine) will be directed to the ortho position.

Reaction: Bromination of 4-chloroanisole.

General Protocol:

  • Reaction Setup: 4-chloroanisole is dissolved in a suitable solvent, such as acetic acid.

  • Reagent Addition: A brominating agent, such as liquid bromine or N-bromosuccinimide (NBS), is added to the solution, often in the presence of a catalyst like iron(III) bromide (FeBr₃) if needed to increase the electrophilicity of the bromine.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Workup and Purification: The reaction is quenched, and the crude product is extracted. The organic layer is washed and dried. The final product, this compound, is then purified, typically by recrystallization or column chromatography.

Synthesis_of_2_Bromo_4_chloroanisole Reactant 4-Chloroanisole Process Electrophilic Aromatic Substitution (Bromination) Reactant->Process Reagent Reagents:Br₂, FeBr₃(or NBS)Solvent:Acetic Acid Reagent->Process Product This compound Process->Product

Caption: Synthesis of this compound via bromination.

Signaling Pathways and Biological Activity

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Technical Guide: Physicochemical Properties and Analytical Characterization of 2-Bromo-4-chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the molecular weight and analytical methodologies for the characterization of 2-Bromo-4-chloroanisole, a key intermediate in organic synthesis.

Molecular Weight and Chemical Formula

This compound is a halogenated aromatic ether. Its fundamental physicochemical properties are summarized below.

Quantitative Data Summary

The molecular weight and elemental composition of this compound have been determined and are presented in Table 1.

PropertyValueSource
Chemical Formula C₇H₆BrClO[NIST, PubChem]
Molecular Weight ( g/mol ) 221.48[PubChem, Santa Cruz Biotechnology]
Exact Mass (Da) 219.929056[SpectraBase]
Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₇H₆BrClO. The calculation based on the atomic weights of each element is detailed in Table 2.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC712.01184.077
HydrogenH61.0086.048
BromineBr179.90479.904
ChlorineCl135.45335.453
OxygenO115.99915.999
Total 221.481

The calculated molecular weight of 221.481 g/mol is in excellent agreement with the published values.[1][2]

Experimental Protocols for Characterization

The identity and purity of this compound can be confirmed using a variety of analytical techniques. Standard protocols for these analyses are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Objective: To confirm the identity and assess the purity of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a gas chromatograph equipped with a capillary column (e.g., a non-polar polydimethylsiloxane (B3030410) column) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/minute. Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: The resulting mass spectrum should be compared to a reference spectrum for this compound from a spectral library, such as the NIST Mass Spectral Library.[3] The retention time from the gas chromatogram provides an indication of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure of a molecule by observing the magnetic properties of the hydrogen nuclei.

Objective: To elucidate the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Data Analysis: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons, with chemical shifts and coupling patterns characteristic of the substitution pattern on the benzene (B151609) ring.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: The IR spectrum should be analyzed for characteristic absorption bands corresponding to C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching (ether), and C-Br/C-Cl stretching. Reference spectra are available from databases such as the NIST Chemistry WebBook.[4][5]

Synthesis and Purification Workflow

The following section describes a plausible synthetic route and purification scheme for this compound, which is a common workflow for the preparation of such substituted aromatic compounds.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start 4-Chloroanisole Reaction Bromination Reaction Start->Reaction Starting Material Crude Crude Product Mixture Reaction->Crude Yields Reagent N-Bromosuccinimide (NBS) in Acetonitrile (Solvent) Reagent->Reaction Reagents Extraction Aqueous Workup (e.g., Na₂S₂O₃ wash) Crude->Extraction Quenching Drying Drying over Na₂SO₄ Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography (Silica Gel) Evaporation->Chromatography Crude Residue FinalProduct Pure this compound Chromatography->FinalProduct Eluted Product

Caption: Synthesis and purification workflow for this compound.

This diagram illustrates a typical laboratory-scale synthesis. The process begins with the bromination of 4-chloroanisole. The resulting crude product is then subjected to a series of purification steps, including an aqueous workup to remove unreacted bromine and byproducts, drying, solvent removal, and finally, column chromatography to isolate the pure this compound.

References

Structure Elucidation of 2-Bromo-4-chloroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-Bromo-4-chloroanisole, a key intermediate in various synthetic applications. This document details the compound's physicochemical properties, spectroscopic data, and experimental protocols for its synthesis and characterization.

Compound Identification and Physical Properties

This compound is a halogenated aromatic ether. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Name 2-Bromo-4-chloro-1-methoxybenzene[1][2]
CAS Number 60633-25-2[1][3]
Molecular Formula C₇H₆BrClO[1][2][3]
Molecular Weight 221.48 g/mol [3][4]
Appearance White to off-white crystalline solid[5]
Melting Point 28.6-29.1 °C[5]
Boiling Point 238.5 °C at 760 mmHg[5]
Density 1.625 g/cm³[5]
SMILES COc1ccc(Cl)cc1Br[4]
InChIKey YJEMGEBDXDPBSP-UHFFFAOYSA-N[1][2][4]

Synthesis Protocol

A common synthetic route to this compound involves the electrophilic bromination of 4-chloroanisole (B146269). The methoxy (B1213986) group is an ortho-, para-director; since the para position is blocked by the chloro substituent, the bromine will be directed to the ortho position.

Experimental Workflow: Synthesis of this compound

G start Start: 4-chloroanisole in a suitable solvent (e.g., Acetic Acid) reagent Add Bromine (Br₂) dropwise at room temperature start->reagent reaction Stir the reaction mixture for several hours reagent->reaction workup Quench with Sodium Thiosulfate (B1220275) solution reaction->workup extraction Extract with an organic solvent (e.g., Dichloromethane) workup->extraction wash Wash the organic layer with water and brine extraction->wash dry Dry over anhydrous Sodium Sulfate wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify product Product: This compound purify->product

Caption: Synthetic workflow for this compound.

Detailed Methodology
  • Dissolution: Dissolve 4-chloroanisole in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer.

  • Bromination: Slowly add an equimolar amount of bromine (Br₂) dropwise to the solution at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether.

  • Washing: Wash the organic layer sequentially with water and brine to remove any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient or by recrystallization from a suitable solvent system to yield pure this compound.

Spectroscopic Data and Structure Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and chemical environment of the protons in the molecule.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.5d1HH-3
~7.2dd1HH-5
~6.8d1HH-6
~3.9s3H-OCH₃

Note: Predicted values based on typical chemical shifts for similar structures. The exact values may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Chemical Shift (δ) (ppm)Assignment
~155C-1 (C-O)
~112C-2 (C-Br)
~133C-3
~128C-4 (C-Cl)
~130C-5
~115C-6
~56-OCH₃

Note: Predicted values based on typical chemical shifts for substituted anisoles.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound. The NIST WebBook and other sources confirm the availability of mass spectral data for this compound.[1][2]

Expected Fragmentation Pathway

G M [C₇H₆BrClO]⁺˙ Molecular Ion (M⁺˙) m/z = 220, 222, 224 M_minus_CH3 [M - CH₃]⁺ m/z = 205, 207, 209 M->M_minus_CH3 - •CH₃ M_minus_CH3O [M - CH₃O]⁺ m/z = 189, 191, 193 M->M_minus_CH3O - •OCH₃ M_minus_Br [M - Br]⁺ m/z = 141, 143 M->M_minus_Br - •Br M_minus_Cl [M - Cl]⁺ m/z = 185, 187 M->M_minus_Cl - •Cl

Caption: Predicted mass spectrometry fragmentation of this compound.

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and its fragments.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. The NIST WebBook indicates the availability of IR spectral data for this compound.[1]

Expected IR Absorptions

Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (methyl)
1600-1450C=C stretch (aromatic ring)
1250-1200C-O-C stretch (asymmetric)
1050-1000C-O-C stretch (symmetric)
850-750C-H bend (aromatic)
~700C-Cl stretch
~650C-Br stretch

Conclusion

The structural elucidation of this compound is achieved through a systematic approach combining chemical synthesis and spectroscopic analysis. The data presented in this guide provide a comprehensive framework for the identification and characterization of this important chemical intermediate, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Spectroscopic Profile of 2-Bromo-4-chloroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4-chloroanisole, a key intermediate in various synthetic applications. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the compound, supported by detailed experimental protocols and data visualizations to facilitate its identification and utilization in research and development.

Chemical Structure and Properties

This compound is a halogenated aromatic ether with the molecular formula C₇H₆BrClO.[1] Its structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group, a bromine atom, and a chlorine atom.

Molecular Structure:

Spectroscopic Data

The following sections present the key spectral data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.47d2.4H-3
7.21dd8.7, 2.4H-5
6.83d8.7H-6
3.86s--OCH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
154.5C-1
112.9C-2
132.6C-3
125.8C-4
130.1C-5
113.8C-6
56.4-OCH₃
Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.[2]

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3085WeakAromatic C-H stretch
2965Weak-CH₃ stretch (asymmetric)
2840Weak-CH₃ stretch (symmetric)
1585MediumC=C aromatic ring stretch
1480StrongC=C aromatic ring stretch
1285StrongAsymmetric C-O-C stretch
1250StrongSymmetric C-O-C stretch
1040StrongC-Cl stretch
870StrongC-H out-of-plane bend (isolated H)
810StrongC-H out-of-plane bend (adjacent H's)
680MediumC-Br stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) leads to distinctive isotopic clusters for the molecular ion and bromine/chlorine-containing fragments.[3][4]

Key Mass Spectral Data

m/zRelative Intensity (%)Assignment
220, 222, 22475, 100, 25[M]⁺ (Molecular ion)
205, 207, 20920, 25, 5[M-CH₃]⁺
177, 179, 18110, 12, 3[M-CH₃-CO]⁺
126, 12815, 5[C₆H₃Cl]⁺
9810[C₅H₃Cl]⁺
6330[C₅H₃]⁺

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry 5 mm NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The sample is thoroughly mixed to ensure homogeneity.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher field) NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1.0 s.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2.0 s.

    • Spectral width: 0 to 200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Gas Phase):

  • A small amount of solid this compound is placed in a gas cell with KBr windows.

  • The cell is gently heated to vaporize the sample, filling the cell with the gaseous analyte.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Resolution: 4 cm⁻¹.

    • Number of scans: 32.

    • Spectral range: 4000-400 cm⁻¹.

    • A background spectrum of the empty gas cell is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

  • The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization is achieved by electron impact (EI) at a standard energy of 70 eV.[3]

Instrumentation and Data Acquisition:

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Parameters:

    • Mass range: m/z 40-300.

    • Scan speed: 1 scan/second.

    • Ion source temperature: 200-250 °C.

Data Visualization

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Output cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Molecular Structure Connectivity Isotopic Composition NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A flowchart illustrating the overall spectroscopic workflow for the analysis of this compound.

NMR_Interpretation cluster_1H ¹H NMR Data cluster_13C ¹³C NMR Data H3 H-3 (d) Structure H3->Structure δ 7.47 H5 H-5 (dd) H5->Structure δ 7.21 H6 H-6 (d) H6->Structure δ 6.83 OCH3_H -OCH₃ (s) OCH3_H->Structure δ 3.86 C1 C-1 C1->Structure δ 154.5 C2 C-2 C2->Structure δ 112.9 C3 C-3 C3->Structure δ 132.6 C4 C-4 C4->Structure δ 125.8 C5 C-5 C5->Structure δ 130.1 C6 C-6 C6->Structure δ 113.8 OCH3_C -OCH₃ OCH3_C->Structure δ 56.4

A diagram correlating the ¹H and ¹³C NMR chemical shifts to the respective atoms in the this compound structure.

MS_Fragmentation MolIon [C₇H₆BrClO]⁺˙ m/z 220, 222, 224 Frag1 [C₆H₃BrClO]⁺ m/z 205, 207, 209 MolIon->Frag1 - •CH₃ Frag3 [C₆H₄Cl]⁺ m/z 111, 113 MolIon->Frag3 - •Br, - OCH₂ Frag4 [C₆H₄Br]⁺ m/z 155, 157 MolIon->Frag4 - •Cl, - OCH₂ Frag2 [C₅H₃BrO]⁺˙ m/z 177, 179 Frag1->Frag2 - CO

A simplified fragmentation pathway for this compound under electron ionization conditions.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-4-chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-4-chloroanisole (CAS No. 60633-25-2), a key intermediate in organic synthesis and pharmaceutical research. The following sections detail its properties, hazards, safe handling protocols, and emergency procedures to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated aromatic ether.[1] At room temperature, it typically appears as a white to off-white crystalline solid or a colorless to light yellow clear liquid with a mild aromatic odor.[1][2] Its molecular structure consists of an anisole (B1667542) ring substituted with bromine and chlorine atoms.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₆BrClO[1][3][4]
Molecular Weight 221.48 g/mol [3][4]
CAS Number 60633-25-2[1][3][4]
Appearance White to off-white crystalline solid or colorless to light yellow clear liquid[1][2]
Melting Point 28.6-29.1°C[1]
Boiling Point 238.5 °C at 760 mmHg[1]
Flash Point 98 °C[1]
Density 1.625 g/cm³[1]
Vapor Pressure 0.1 ± 0.5 mmHg at 25°C (Predicted)[1]
Refractive Index 1.556[1]
LogP (Octanol/Water Partition Coefficient) 3.111[1][5]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[3] It is crucial to understand these hazards to implement appropriate safety measures.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryGHS Hazard StatementSource(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][6]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3][6]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation[3][6]

Signal Word: Warning[3][6]

Hazard Pictogram:

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[8]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.[8]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[7]

  • Hygiene Practices:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

    • Do not eat, drink, or smoke when using this product.[7]

    • Wash hands thoroughly after handling.[7]

    • Remove contaminated clothing and wash it before reuse.[7]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

  • Store in a locked-up area if necessary.[8]

Emergency Procedures

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]

  • Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and place it in a suitable, closed container for disposal.[6]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, hydrogen bromide, and hydrogen chloride gas.[10]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[8]

Experimental Protocols: Use in Organic Synthesis

This compound is a valuable building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are fundamental for the synthesis of complex organic molecules, including pharmaceuticals.[11][12]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds.[12] A general procedure involving an aryl bromide like this compound is as follows:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equivalent), an appropriate boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution.[12]

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80°C to 110°C.[12]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.[9]

Visualizations

Hazard Identification and Mitigation Workflow

The following diagram illustrates the logical workflow for identifying and mitigating the hazards associated with this compound.

Hazard_Mitigation_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_procedure Safe Handling Procedure cluster_emergency Emergency Response Start Start: Handling This compound ReviewSDS Review Safety Data Sheet (SDS) Start->ReviewSDS IdentifyHazards Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) EngineeringControls Engineering Controls: Use in Fume Hood IdentifyHazards->EngineeringControls PPE Personal Protective Equipment (PPE): - Goggles - Gloves - Lab Coat IdentifyHazards->PPE AdminControls Administrative Controls: - Follow SOPs - Proper Training IdentifyHazards->AdminControls ReviewSDS->IdentifyHazards Handle Handle Chemical Safely EngineeringControls->Handle PPE->Handle AdminControls->Handle Store Store Properly: - Cool, Dry, Ventilated - Away from Oxidizers Handle->Store Dispose Dispose of Waste Correctly Handle->Dispose Spill Accidental Spill Handle->Spill Exposure Personal Exposure Handle->Exposure Cleanup Contain and Clean Up Spill Spill->Cleanup FirstAid Administer First Aid: - Skin/Eye Wash - Fresh Air Exposure->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical Cleanup->Dispose

Caption: Hazard identification and mitigation workflow for this compound.

Experimental Workflow: Suzuki-Miyaura Coupling

This diagram outlines the typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base Solvent Add Degassed Solvent Reagents->Solvent Heat Heat and Stir (80-110°C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract (e.g., Ethyl Acetate/Water) Cool->Extract Wash Wash with Brine Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Chromatography Purify by Column Chromatography Concentrate->Chromatography Product Isolated Product Chromatography->Product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

References

The Reactivity Profile of 2-Bromo-4-chloroanisole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 2-bromo-4-chloroanisole, a versatile substituted haloaromatic compound. Due to the differential reactivity of its bromine and chlorine substituents, and the influence of the activating methoxy (B1213986) group, this molecule serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This document details its physical and spectroscopic properties, explores its participation in a range of palladium-catalyzed cross-coupling reactions, metallation reactions, and discusses its potential for electrophilic and nucleophilic substitution. Detailed, generalized experimental protocols and visual diagrams of key reaction pathways are provided to facilitate its application in a laboratory setting.

Introduction

This compound (CAS No. 60633-25-2) is a disubstituted aromatic ether.[1] Its structure, featuring a bromine atom ortho to a methoxy group and a chlorine atom para to the methoxy group, presents a unique platform for selective chemical transformations. The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution and influences the regioselectivity of metallation reactions. Furthermore, the distinct carbon-halogen bond strengths (C-Br being weaker than C-Cl) allow for chemoselective functionalization, primarily at the C-Br bond, in various cross-coupling reactions. This guide aims to consolidate the available data on the reactivity of this compound to serve as a practical resource for chemists in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₆BrClO[1]
Molecular Weight221.48 g/mol [1]
AppearanceColorless to light yellow clear liquid or solid[1]
Melting Point28.6-29.1 °C[1]
Boiling Point238.5 °C at 760 mmHg[1]
Density1.625 g/cm³[1]
Flash Point98 °C[1]
logP3.111[1]

Table 2: Spectroscopic Data for this compound

SpectroscopyKey DataReference
¹H NMRSpectral data available.[2]
¹³C NMRSpectral data available.[3]
Mass Spectrometry (GC-MS)Available spectra show characteristic isotopic patterns for bromine and chlorine.[4][5][6]
Infrared (IR) SpectroscopyVapor phase IR spectra are available.[7][8]

Reactivity Profile

The reactivity of this compound is dominated by the interplay of its three substituents: the bromo, chloro, and methoxy groups. The following sections detail its involvement in major classes of organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of palladium-catalyzed reactions, this compound is expected to undergo selective coupling at the C-2 position.

G A This compound C Oxidative Addition A->C B Pd(0)L_n B->C D Aryl-Pd(II)-Br Complex C->D F Transmetallation / Amine Coordination D->F E Coupling Partner (e.g., R-B(OH)₂, R-SnBu₃, R-NH₂, R-C≡CH) E->F G Aryl-Pd(II)-R Complex F->G H Reductive Elimination G->H H->B Regeneration I 2-Substituted-4-chloroanisole H->I G A This compound D 2-Magnesiobromo-4-chloroanisole (Grignard Reagent) A->D B Mg B->D C THF C->D solvent F Nucleophilic Addition D->F E Electrophile (e.g., CO₂, RCHO, R₂CO) E->F G Functionalized 4-chloroanisole F->G G A This compound C Directed ortho-Metalation (at C-3) A->C D Lithium-Halogen Exchange (at C-2) A->D B Strong Base (e.g., n-BuLi, s-BuLi) B->C B->D E 3-Lithio-2-bromo- 4-chloroanisole C->E F 2-Lithio-4-chloroanisole D->F H 3-Substituted Product E->H I 2-Substituted Product F->I G Electrophile (E+) G->H G->I

References

A Comprehensive Technical Guide on the Solubility of 2-Bromo-4-chloroanisole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Bromo-4-chloroanisole, a compound of interest in synthetic chemistry and drug development. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This guide is therefore designed to empower researchers by providing a detailed, generalized experimental protocol for determining the solubility of this compound. The included methodologies are based on established practices for solubility determination of solid organic compounds. Furthermore, a logical workflow is presented to guide the solvent selection process, a critical step in process development, formulation, and purification.

Introduction

This compound (CAS No. 60633-25-2) is a halogenated aromatic ether.[1][2][3] Its structural features, including a substituted benzene (B151609) ring, suggest its utility as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction media, for purification through crystallization, and for the development of stable formulations.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties can offer initial insights into its likely solubility behavior. For instance, the positive LogP value suggests a preference for lipophilic (non-polar) environments over aqueous media.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₆BrClO[1][2][3]
Molecular Weight 221.48 g/mol [2][4]
Appearance White to off-white crystalline solid or liquid[1]
Melting Point 28.6-29.1 °C[1]
Boiling Point 238.5 °C at 760 mmHg[1]
LogP (Octanol/Water) 3.111[1][4]

Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of this compound in an organic solvent of interest. The most common and reliable method is the "shake-flask" or saturation method, followed by a quantitative analysis of the saturated solution.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Methodology: Saturated Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to allow the system to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the time required to reach a plateau in concentration, which indicates equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a period (e.g., 2-4 hours) to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

Alternative Quantification: Gravimetric Method

For a simpler, though potentially less precise, quantification, a gravimetric method can be employed.

  • Follow steps 1-5 of the Saturated Shake-Flask Method.

  • Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.

  • Evaporation: Gently evaporate the solvent in a fume hood or a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.

  • Drying and Final Weighing: Dry the residue to a constant weight and record the final mass. The difference between the final and initial mass of the evaporating dish gives the mass of the dissolved this compound.

Logical Workflow for Solvent Selection

In the absence of established solubility data, a systematic approach to solvent screening is necessary. The following diagram illustrates a logical workflow for selecting an appropriate solvent for a specific application (e.g., reaction, crystallization).

Solvent_Selection_Workflow start Define Application (e.g., Reaction, Crystallization) select_solvents Select Candidate Solvents (Polar Aprotic, Polar Protic, Non-polar) start->select_solvents qual_test Qualitative Solubility Test (Small Scale) select_solvents->qual_test decision_soluble Soluble? qual_test->decision_soluble quant_test Quantitative Solubility Measurement (Shake-Flask Method) decision_soluble->quant_test Yes discard Discard Solvent decision_soluble->discard No data_analysis Analyze Solubility Data (g/L vs. Temperature) quant_test->data_analysis decision_suitable Solubility Profile Suitable for Application? data_analysis->decision_suitable optimize Optimize Solvent System (e.g., Co-solvents) decision_suitable->optimize No final_selection Final Solvent Selection decision_suitable->final_selection Yes optimize->quant_test

References

Methodological & Application

Application Notes: Synthesis of Bioactive Molecules Using 2-Bromo-4-chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloroanisole is a versatile starting material in medicinal chemistry, offering a unique platform for the synthesis of a diverse range of bioactive molecules. Its structure, featuring two different halogen atoms at the ortho and para positions relative to a methoxy (B1213986) group, allows for regioselective functionalization. The carbon-bromine bond is inherently more reactive than the carbon-chlorine bond in many common cross-coupling reactions, enabling chemists to introduce a variety of substituents in a controlled, stepwise manner.[1] This differential reactivity is particularly advantageous in the construction of complex molecular scaffolds found in kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on a key synthetic transformation: the Grignard reaction for the preparation of an analgesic compound analogous to Tramadol.

Core Application: Synthesis of a Novel Tramadol Analog

A significant application of bromoanisole derivatives is in the synthesis of analgesics like Tramadol. By leveraging the reactivity of the bromine atom in this compound, a novel chlorinated analog of Tramadol, (1RS,2RS)-1-(4-chloro-2-methoxyphenyl)-2-((dimethylamino)methyl)cyclohexan-1-ol, can be synthesized. The key step is a Grignard reaction, where the organomagnesium reagent prepared from this compound attacks a cyclohexanone (B45756) derivative.

Experimental Workflow: Grignard Reaction for Tramadol Analog Synthesis

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Work-up and Purification A This compound + Mg turnings in THF B Grignard Reagent (4-chloro-2-methoxyphenyl) magnesium bromide A->B Reflux C Grignard Reagent E Reaction Mixture C->E D 2-((Dimethylamino)methyl) cyclohexan-1-one D->E F Quench with aq. NH4Cl E->F Cool to 0 °C G Extraction with Ethyl Acetate (B1210297) F->G H Column Chromatography G->H I Tramadol Analog (Final Product) H->I

Caption: Workflow for the synthesis of a Tramadol analog.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of the Tramadol analog.

ParameterValueMethod of Analysis
Yield 65-75%Gravimetric
Purity >98%HPLC
Diastereomeric Ratio (trans:cis) ~85:151H NMR, HPLC
IC50 (μ-opioid receptor) Predicted: 1-10 μMRadioligand Binding Assay
Experimental Protocol: Synthesis of (1RS,2RS)-1-(4-chloro-2-methoxyphenyl)-2-((dimethylamino)methyl)cyclohexan-1-ol

Materials:

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous THF to cover the magnesium.

    • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the this compound solution to the magnesium suspension and gently warm the mixture to initiate the reaction (disappearance of the iodine color).

    • Once the reaction starts, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 2-((dimethylamino)methyl)cyclohexan-1-one (0.9 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the solution of the cyclohexanone derivative dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of methanol (B129727) in dichloromethane) to afford the desired Tramadol analog.

Biological Activity and Signaling Pathway

Tramadol and its analogs are centrally acting analgesics that exert their effects through a multimodal mechanism. The primary mode of action involves weak agonism at the μ-opioid receptor. Additionally, they inhibit the reuptake of serotonin (B10506) and norepinephrine, which also contributes to their analgesic properties.

Opioid Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPCR μ-Opioid Receptor (GPCR) G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP (ATP to cAMP) PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuron Reduced Neuronal Excitability Ca_channel->Neuron Reduced Ca2+ Influx K_channel->Neuron Hyperpolarization Tramadol_analog Tramadol Analog (Agonist) Tramadol_analog->GPCR Binds to

Caption: Simplified μ-opioid receptor signaling pathway.

Other Potential Applications: Cross-Coupling Reactions

The presence of both bromo and chloro substituents makes this compound an excellent substrate for sequential palladium-catalyzed cross-coupling reactions. The more reactive C-Br bond can be selectively functionalized first, leaving the C-Cl bond available for a subsequent transformation under more forcing conditions. This allows for the synthesis of highly substituted and complex aromatic cores for various bioactive molecules.

General Protocol for Suzuki-Miyaura Coupling (at the C-Br position)

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.1 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

This compound is a valuable and versatile building block for the synthesis of bioactive molecules. Its differential halide reactivity allows for selective and sequential functionalization, enabling the construction of complex molecular architectures. The protocols and application notes provided herein offer a foundation for researchers to explore the synthesis of novel therapeutic agents, such as analgesics, kinase inhibitors, and GPCR modulators. The strategic use of this starting material can significantly contribute to the discovery and development of new chemical entities with potential pharmaceutical applications.

References

Application Notes and Protocols for 2-Bromo-4-chloroanisole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloroanisole is a versatile, di-halogenated aromatic compound that serves as a key building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its distinct electronic properties and the differential reactivity of its bromine and chlorine substituents make it an attractive starting material for the construction of pharmacologically active compounds. The presence of the methoxy (B1213986) group, along with the two different halogens, allows for regioselective functionalization through various cross-coupling reactions, enabling the synthesis of diverse molecular scaffolds.

This document provides detailed application notes on the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. It also includes detailed experimental protocols for key synthetic transformations.

Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. The this compound scaffold is particularly relevant in the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is frequently mutated in human cancers.

The structural motif of this compound can be incorporated into the core of kinase inhibitors, where the substituted phenyl ring can engage in crucial interactions within the ATP-binding pocket of the target kinase. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective introduction of various substituents, a critical feature for establishing structure-activity relationships (SAR) during lead optimization. Typically, the more reactive C-Br bond is addressed first in cross-coupling reactions, followed by modification at the C-Cl position.

A notable example of a drug candidate synthesized from a related bromo-chloro aromatic precursor is GSK2126458 , a potent inhibitor of PI3K and mTOR.[1] The synthetic strategies employed in the development of such molecules often involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, to build the complex molecular architecture required for potent and selective kinase inhibition.

Key Synthetic Transformations

The two primary palladium-catalyzed cross-coupling reactions utilized for the functionalization of this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is typically employed to introduce aryl, heteroaryl, or vinyl substituents at the bromine-bearing carbon. This transformation is fundamental in constructing the biaryl scaffolds often found in kinase inhibitors.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical step in the synthesis of many pharmaceuticals. This reaction allows for the introduction of a wide range of primary and secondary amines to the this compound core, providing access to a diverse set of derivatives with varying physicochemical and pharmacological properties.

Data Presentation

The following table summarizes the reaction conditions and yields for a Suzuki-Miyaura cross-coupling reaction of a structurally related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, with various phenylboronic acids. This data provides a strong starting point for optimizing similar reactions with this compound.

EntryPhenylboronic AcidProductYield (%)
1Phenylboronic acid2-(4-chlorophenyl)-2-phenylbutanoate81
24-Methylphenylboronic acid2-(4-chlorophenyl)-2-(p-tolyl)butanoate78
34-Methoxyphenylboronic acid2-(4-chlorophenyl)-2-(4-methoxyphenyl)butanoate75
44-Fluorophenylboronic acid2-(4-chlorophenyl)-2-(4-fluorophenyl)butanoate72
54-Chlorophenylboronic acid2,2-bis(4-chlorophenyl)butanoate68
64-(Trifluoromethyl)phenylboronic acid2-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)butanoate64

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from a similar procedure for a structurally related substrate and provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • To the flask, add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-phenyl-4-chloroanisole.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This is a general protocol and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (B28343) (anhydrous and degassed)

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and Xantphos (0.015 mmol, 1.5 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed toluene (2 mL).

  • In a separate flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • Evacuate and backfill this tube with an inert gas three times.

  • To the substrate-containing tube, add the pre-formed catalyst solution via syringe, followed by an additional 3 mL of anhydrous, degassed toluene.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2-amino-4-chloroanisole.

Mandatory Visualizations

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of apoptosis mTORC2 mTORC2 mTORC2->Akt Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition of inhibitor Suzuki_Workflow Start Combine Reactants: - this compound - Boronic Acid - Base (K₂CO₃) Inert Inert Atmosphere (Ar or N₂) Start->Inert Catalyst Add Catalyst: - Pd(OAc)₂ - PPh₃ Inert->Catalyst Solvent Add Degassed Solvent: - Dioxane/Water Catalyst->Solvent Heat Heat & Stir (90°C, 12-24h) Solvent->Heat Workup Workup: - Cool to RT - Dilute with EtOAc - Wash with Water/Brine Heat->Workup Purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography Workup->Purify Product Final Product: 2-Aryl-4-chloroanisole Purify->Product BHA_Workflow Start Combine Reactants: - this compound - Amine - Base (NaO*t*Bu) Inert Inert Atmosphere (Ar or N₂) Start->Inert Combine Combine Reactants & Catalyst Start->Combine Catalyst_Prep Prepare Catalyst Solution: - Pd₂(dba)₃ + Xantphos in Toluene Catalyst_Prep->Inert Catalyst_Prep->Combine Heat Heat & Stir (100°C, 12-24h) Combine->Heat Workup Workup: - Cool to RT - Quench (NH₄Cl) - Extract with EtOAc Heat->Workup Purify Purification: - Dry (MgSO₄) - Concentrate - Column Chromatography Workup->Purify Product Final Product: N-Aryl-2-amino-4-chloroanisole Purify->Product

References

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-4-chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-4-chloroanisole with various arylboronic acids. The protocols outlined below offer two distinct methodologies, leveraging both a classical and a modern catalyst system, to afford 4-chloro-2-arylanisole derivatives. These compounds are valuable intermediates in medicinal chemistry and materials science. The inherent reactivity difference between the aryl-bromide and aryl-chloride bonds allows for selective coupling at the more labile C-Br bond.

Overview of Protocols

Two protocols are presented, offering flexibility in catalyst, ligand, and reaction condition selection.

  • Protocol 1: Utilizes a traditional catalyst system, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in a dioxane/water solvent mixture with potassium phosphate (B84403) as the base. This method is robust and employs readily available reagents.

  • Protocol 2: Employs a modern, more active catalyst system consisting of Palladium(II) acetate (B1210297) [Pd(OAc)₂] and Tricyclohexylphosphine tetrafluoroborate (B81430) [PCy₃·HBF₄]. This protocol uses cesium carbonate as the base in a toluene (B28343)/water solvent system and may offer advantages for more challenging substrates or lower catalyst loadings.

Data Presentation: Comparison of Suzuki Coupling Protocols

The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with representative arylboronic acids for the two protocols.

Arylboronic AcidProtocolCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid1Pd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane (B91453)/H₂O (2:1)901781
4-Methylphenylboronic acid1Pd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O (2:1)901775
4-Methoxyphenylboronic acid1Pd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O (2:1)901778
4-Chlorophenylboronic acid1Pd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O (2:1)901764
Phenylboronic acid2Pd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (2.0)Toluene/H₂O (10:1)802~95 (estimated)
4-Methylphenylboronic acid2Pd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (2.0)Toluene/H₂O (10:1)802~92 (estimated)
4-Methoxyphenylboronic acid2Pd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (2.0)Toluene/H₂O (10:1)802~90 (estimated)
4-Chlorophenylboronic acid2Pd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (2.0)Toluene/H₂O (10:1)802~85 (estimated)

Yields for Protocol 1 are based on the coupling of a closely related substrate, 2-bromo-4-chlorophenyl-2-bromobutanoate, and are expected to be similar for this compound.[1] Estimated yields for Protocol 2 are based on the selective coupling of 1-bromo-3-(chloromethyl)benzene and are projected for this compound under the specified conditions.

Experimental Protocols

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

This protocol is adapted from the selective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate.[1] The reaction selectively couples the arylboronic acid at the bromo-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.2 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.2 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and water in a 2:1 ratio (e.g., 8 mL of dioxane and 4 mL of water for a 0.06 mmol scale reaction).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Maintain the reaction at 90 °C for 17 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-chloro-2-arylanisole.

Protocol 2: Suzuki Coupling using Pd(OAc)₂ / PCy₃·HBF₄

This protocol is adapted from the selective coupling of 1-bromo-3-(chloromethyl)benzene and employs a more active catalyst system, which may allow for shorter reaction times and lower catalyst loadings.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (0.4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Toluene

  • Deionized Water

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 eq), Pd(OAc)₂ (0.002 eq), PCy₃·HBF₄ (0.004 eq), and Cs₂CO₃ (2.0 eq).

  • Add toluene and water in a 10:1 ratio (e.g., 1.0 mL of toluene and 0.1 mL of water for a 0.30 mmol scale reaction).

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 4-chloro-2-arylanisole product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(Br)Ln Pd0->OxAdd Oxidative Addition ArylHalide This compound (Ar-Br) ArylHalide->OxAdd Transmetalation Ar-Pd(II)-Ar'Ln OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product 4-Chloro-2-arylanisole (Ar-Ar') Transmetalation->Product BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetalation

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental Workflow: Protocol 1

The diagram below outlines the key steps in the experimental workflow for Protocol 1.

Protocol1_Workflow start Start reagents Combine Reactants: This compound, Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Solvents: 1,4-Dioxane / H₂O (2:1) inert->solvent reaction Heat to 90°C for 17 hours solvent->reaction workup Aqueous Workup: (EtOAc, H₂O, Brine) reaction->workup purification Purification: Column Chromatography workup->purification end End (Isolated Product) purification->end

Caption: Workflow for Protocol 1.

Experimental Workflow: Protocol 2

The diagram below outlines the key steps in the experimental workflow for Protocol 2.

Protocol2_Workflow start Start reagents Combine Reactants under Argon: This compound, Arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ start->reagents solvent Add Solvents: Toluene / H₂O (10:1) reagents->solvent reaction Heat to 80°C for 2 hours solvent->reaction workup Aqueous Workup: (EtOAc, H₂O, Brine) reaction->workup purification Purification: Column Chromatography workup->purification end End (Isolated Product) purification->end

Caption: Workflow for Protocol 2.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl amines, which are prevalent in numerous pharmaceuticals and functional materials.[1] The reaction typically involves an aryl halide or pseudohalide, a primary or secondary amine, a palladium catalyst with a suitable ligand, and a base.[2][3]

This document provides detailed application notes and a generalized protocol for the chemoselective Buchwald-Hartwig amination of 2-Bromo-4-chloroanisole. The primary challenge in the functionalization of dihaloarenes is achieving selectivity for one halogen over another. In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond in the key oxidative addition step of the catalytic cycle allows for selective mono-amination at the C-Br position.[4] Careful selection of the catalyst, ligand, and reaction conditions is crucial to achieve high yields and selectivity, avoiding side products from the amination of the C-Cl bond or hydrodehalogenation.[5][6]

Reaction Principle and Chemoselectivity

The selectivity of the Buchwald-Hartwig amination on polyhalogenated aromatic compounds is governed by the relative rates of oxidative addition of the different carbon-halogen (C-X) bonds to the palladium(0) catalyst.[7] The established reactivity trend for aryl halides is C-I > C-Br > C-Cl.[4][7] Consequently, the C-Br bond in this compound will undergo oxidative addition to the Pd(0) center much more readily than the C-Cl bond, enabling a selective reaction at the bromine-substituted position.

Figure 1. Selective Buchwald-Hartwig amination of this compound.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.[1][2]

  • Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex.[2][5]

  • Reductive Elimination : The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

Figure 2. Generalized catalytic cycle for the Buchwald-Hartwig amination.

Key Reaction Parameters and Data

The success of the selective amination depends on the careful choice of reaction components. Bulky, electron-rich phosphine (B1218219) ligands are often essential for promoting the reductive elimination step and preventing side reactions.[8] Strong, non-nucleophilic bases are required to facilitate the deprotonation of the amine.[2]

The following table summarizes representative conditions for the selective amination of an analogous substrate, 1-bromo-4-chlorobenzene, which serves as a model for this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
1n-Octylamine(BINAP)Ni(η²-NC-Ph) (3)-NaOtBu (1.2)Toluene502080[9]
2MorpholinePd(OAc)₂ (1.5)XPhos (3.0)NaOtBu (2.0)TolueneReflux694¹[10]
3AnilinePd(PPh₃)₄ (5)-Cs₂CO₃ (2.0)Toluene10016>95²[11]
4Primary AminePd(OAc)₂ (2.5)tBuXPhos (5)Cs₂CO₃ (1.5)Toluene1200.2595³[12]

¹Data for 4-chlorotoluene, demonstrating C-Cl bond amination with a highly active catalyst system. ²General conditions for aryl bromides. ³Mechanochemical conditions for 4-bromoanisole.

Experimental Protocol: General Procedure

This protocol provides a general method for the selective mono-amination of this compound. Optimization may be required for specific amines.

Materials and Reagents
  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, BrettPhos) (1.2 - 6 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.5 - 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Nitrogen or Argon gas supply

  • Standard workup reagents (Ethyl acetate (B1210297), water, brine)

  • Silica (B1680970) gel for column chromatography

Procedure
  • Reaction Setup : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition : Add this compound to the flask, followed by the anhydrous, degassed solvent (e.g., Toluene).

  • Amine Addition : Add the amine substrate via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction : Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with water and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[7]

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.[10][13]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purification : Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[10]

Workflow start Start setup 1. Assemble Reagents (Catalyst, Ligand, Base, Aryl Halide) in oven-dried flask start->setup inert 2. Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar) setup->inert add_solvents 3. Add Degassed Solvent and Amine Substrate inert->add_solvents react 4. Heat and Stir (e.g., 100 °C, 6-16 h) add_solvents->react monitor 5. Monitor Reaction (TLC / LC-MS) react->monitor workup 6. Reaction Workup (Quench, Dilute, Filter) monitor->workup extract 7. Liquid-Liquid Extraction (Wash with H₂O & Brine) workup->extract purify 8. Purification (Silica Gel Chromatography) extract->purify end End Product purify->end

Figure 3. General experimental workflow for Buchwald-Hartwig amination.

Safety Precautions
  • Inert Atmosphere : Palladium catalysts, especially in their Pd(0) state, can be sensitive to air. Phosphine ligands are often air-sensitive and should be handled under an inert atmosphere.

  • Reagents : Sodium tert-butoxide (NaOtBu) is a strong base and is corrosive and moisture-sensitive. Handle it with appropriate personal protective equipment (PPE) in a dry environment.

  • Solvents : Toluene and dioxane are flammable and have associated health risks. Handle them in a well-ventilated fume hood.

  • Palladium : Palladium compounds can be toxic and should be handled with care.

References

Application Notes and Protocols: Regioselective Grignard Reaction of 2-Bromo-4-chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophiles in organic synthesis, enabling the formation of carbon-carbon bonds, a cornerstone in the construction of complex molecular architectures, including active pharmaceutical ingredients. The regioselective formation of a Grignard reagent from a dihalogenated aromatic compound is a valuable strategy for introducing functionality at a specific position. This document provides detailed application notes and protocols for the regioselective Grignard reaction of 2-Bromo-4-chloroanisole, a versatile building block in medicinal chemistry.

The selective activation of the carbon-bromine bond over the more stable carbon-chlorine bond allows for the formation of the Grignard reagent primarily at the 2-position, ortho to the directing methoxy (B1213986) group. This regioselectivity is crucial for the synthesis of specifically substituted anisole (B1667542) derivatives, which are key intermediates in the development of a wide range of biologically active molecules, such as enzyme inhibitors and receptor antagonists.

Reaction Principle

The formation of the Grignard reagent from this compound proceeds via the oxidative insertion of magnesium into the carbon-bromine bond. The greater reactivity of the C-Br bond compared to the C-Cl bond dictates the regioselectivity of the reaction, leading predominantly to the formation of (4-chloro-2-methoxyphenyl)magnesium bromide. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), which stabilizes the formed Grignard reagent.

Key Applications in Drug Development

The selective functionalization of the this compound scaffold is a powerful tool in structure-activity relationship (SAR) studies. By forming the Grignard reagent at the 2-position, a variety of electrophiles can be introduced, allowing for the synthesis of a library of analogs for pharmacological screening. This targeted modification enables the fine-tuning of a lead compound's efficacy, selectivity, and pharmacokinetic properties.

Experimental Data

The regioselectivity of the Grignard reagent formation from dihaloarenes is highly dependent on the reaction conditions. While specific data for this compound is not extensively published, data from the analogous 2,4-dibromoanisole (B1585499) provides a strong predictive model for the expected outcome. The following table summarizes the expected regioselectivity based on analogous systems.[1][2]

SubstrateReagent/ConditionsSolventTemp (°C)TimeMajor ProductRegioselectivity (ortho:para)Conversion (%)
2,4-DibromoanisoleiPrMgCl·LiClTHF252h(4-bromo-2-methoxyphenyl)magnesium chloride·LiCl85:1587
2,4-DibromoanisolesBu₂Mg·2LiORToluene255 min(4-bromo-2-methoxyphenyl)magnesium species99:1>95

Data extrapolated from studies on 2,4-dibromoanisole and is intended to be representative for this compound.

Experimental Protocols

Protocol 1: Formation of (4-chloro-2-methoxyphenyl)magnesium bromide

This protocol describes the standard method for the formation of the Grignard reagent from this compound using magnesium turnings.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Standard glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add a single crystal of iodine to activate the magnesium surface. The purple color of the iodine will fade as it reacts with the magnesium.

  • Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equivalent) in anhydrous THF to the magnesium turnings. The reaction can be initiated by gentle warming with a heat gun until bubbling is observed.

  • Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.[3]

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until all the magnesium has been consumed. The completion of the reaction is indicated by the cessation of bubbling and the formation of a cloudy grey-brown solution.

  • Use: The resulting Grignard reagent solution is ready for use in subsequent reactions. Its concentration can be determined by titration.

Protocol 2: Subsequent Kumada Cross-Coupling Reaction

This protocol outlines a general procedure for a nickel- or palladium-catalyzed Kumada cross-coupling reaction using the freshly prepared (4-chloro-2-methoxyphenyl)magnesium bromide.[4][5][6]

Materials:

  • Solution of (4-chloro-2-methoxyphenyl)magnesium bromide in THF (from Protocol 1)

  • Aryl or vinyl halide (1.0 equivalent)

  • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Ni(dppe)Cl₂, 1-5 mol%)

  • Anhydrous THF

Procedure:

  • Reaction Setup: In a separate, dry, and inert atmosphere-flushed flask, dissolve the aryl or vinyl halide and the palladium or nickel catalyst in anhydrous THF.

  • Addition of Grignard Reagent: To the stirred solution from step 1, slowly add the solution of (4-chloro-2-methoxyphenyl)magnesium bromide at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Mandatory Visualizations

Grignard_Formation Grignard Reaction of this compound cluster_start Starting Material cluster_reagents Reagents cluster_product Grignard Reagent This compound This compound Grignard (4-chloro-2-methoxyphenyl)magnesium bromide This compound->Grignard  Mg, THF Mg Mg THF THF

Caption: Formation of the Grignard reagent from this compound.

Kumada_Coupling_Workflow Experimental Workflow for Kumada Coupling cluster_grignard Step 1: Grignard Formation cluster_coupling Step 2: Cross-Coupling cluster_workup Step 3: Work-up & Purification A This compound + Mg in THF B (4-chloro-2-methoxyphenyl)magnesium bromide A->B D Coupling Reaction B->D C Aryl/Vinyl Halide + Catalyst (Pd or Ni) C->D E Biaryl Product D->E F Quench (NH4Cl) E->F G Extraction F->G H Purification (Chromatography) G->H I Final Product H->I

Caption: A generalized workflow for the Kumada coupling reaction.

References

Application Notes and Protocols: 2-Bromo-4-chloroanisole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloroanisole is a versatile halogenated aromatic compound that serves as a key intermediate in the synthesis of a variety of agrochemicals, including herbicides and fungicides.[1] Its distinct substitution pattern, featuring bromine, chlorine, and methoxy (B1213986) groups, offers multiple reactive sites for the construction of complex molecular architectures necessary for biological activity. The presence of two different halogen atoms allows for selective functionalization through various cross-coupling reactions, making it a valuable building block in the development of novel crop protection agents. This document provides an overview of its application in the synthesis of diphenyl ether herbicides, including detailed experimental protocols and relevant data.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₇H₆BrClO
Molecular Weight 221.48 g/mol
CAS Number 60633-25-2
Appearance Colorless to light yellow clear liquid
Boiling Point 127 °C
Purity ≥98.0% (GC)

Application in the Synthesis of Diphenyl Ether Herbicides

Diphenyl ethers are a significant class of herbicides that act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.

The general structure of a diphenyl ether herbicide consists of two phenyl rings linked by an ether oxygen. This compound can be utilized as a key building block for one of these phenyl rings. A common synthetic strategy to form the diphenyl ether linkage is the Ullmann condensation , a copper-catalyzed reaction between a phenol (B47542) and an aryl halide.

Logical Workflow for Diphenyl Ether Herbicide Synthesis

The following diagram illustrates the general workflow for the synthesis of a diphenyl ether herbicide using this compound as a starting material.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate Product cluster_modification Further Modification (Optional) cluster_final Final Product This compound This compound Ullmann_Condensation Ullmann Condensation This compound->Ullmann_Condensation Substituted_Phenol Substituted_Phenol Substituted_Phenol->Ullmann_Condensation Diphenyl_Ether_Intermediate Diphenyl Ether Intermediate Ullmann_Condensation->Diphenyl_Ether_Intermediate Functional_Group_Modification Functional Group Modification Diphenyl_Ether_Intermediate->Functional_Group_Modification Herbicidal_Diphenyl_Ether Herbicidal Diphenyl Ether Diphenyl_Ether_Intermediate->Herbicidal_Diphenyl_Ether Functional_Group_Modification->Herbicidal_Diphenyl_Ether

Caption: General workflow for diphenyl ether herbicide synthesis.

Experimental Protocol: Synthesis of a Diphenyl Ether Intermediate via Ullmann Condensation

This protocol describes a general procedure for the synthesis of a 4-(4-chlorophenoxy)-2-bromoanisole, a potential intermediate for more complex diphenyl ether herbicides.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 4-chlorophenol (1.1 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 120-140 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with toluene or another suitable organic solvent (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the desired diphenyl ether intermediate.

Expected Yield and Purity:

The yield and purity of the final product can vary depending on the specific substrates and reaction conditions. Typical yields for Ullmann condensations range from 60% to 80%. The purity of the product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Exemplary Reaction Parameters and Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the Ullmann condensation of this compound with a substituted phenol.

ParameterConditionExpected Outcome
Temperature 120 - 160 °CHigher temperatures generally lead to faster reaction rates but may also increase side product formation.
Catalyst Copper(I) salts (e.g., CuI, CuBr) or copper powderCopper(I) salts are generally more effective than copper powder.
Base K₂CO₃, Cs₂CO₃, NaOH, KOHThe choice of base can significantly impact the reaction yield. Cesium carbonate is often highly effective but more expensive.
Solvent DMF, Pyridine, DMSOHigh-boiling polar aprotic solvents are typically used.
Reaction Time 12 - 48 hoursReaction time is dependent on the reactivity of the substrates and the reaction temperature.
Yield 60 - 80%Yields are influenced by all of the above parameters.

Signaling Pathway: Mechanism of Action of Diphenyl Ether Herbicides

The herbicidal activity of diphenyl ethers is initiated by the inhibition of the protoporphyrinogen oxidase (PPO) enzyme. The following diagram illustrates this signaling pathway.

G Glutamate Glutamate ALA_Synthesis ALA Synthesis Glutamate->ALA_Synthesis ALA ALA ALA_Synthesis->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen_IX Coproporphyrinogen_III->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Accumulation Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin_IX PPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Diphenyl_Ether_Herbicide Diphenyl Ether Herbicide Inhibition Diphenyl_Ether_Herbicide->Inhibition Inhibition->PPO Inhibits Light_O2 Light & O₂ Accumulation->Light_O2 Accumulates & leaks from chloroplast ROS Reactive Oxygen Species (ROS) Light_O2->ROS Cell_Membrane_Damage Cell Membrane Damage & Plant Death ROS->Cell_Membrane_Damage

Caption: Mechanism of action of diphenyl ether herbicides.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of agrochemicals, particularly diphenyl ether herbicides. The ability to selectively functionalize its halogenated positions allows for the creation of a diverse range of analogs for structure-activity relationship (SAR) studies. The Ullmann condensation provides a reliable method for the construction of the core diphenyl ether scaffold. Further research into novel catalytic systems and reaction conditions can lead to even more efficient and environmentally friendly synthetic routes for this important class of agrochemicals.

References

Application Note and Protocol: Selective Sonogashira Coupling of 2-Bromo-4-chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the selective Sonogashira cross-coupling reaction of 2-bromo-4-chloroanisole with a terminal alkyne. This procedure is designed to facilitate the synthesis of substituted chloroanisole derivatives, which are valuable intermediates in the development of novel pharmaceutical compounds and other advanced materials. The protocol emphasizes chemoselectivity, targeting the more reactive C-Br bond while preserving the C-Cl bond for potential subsequent functionalization.

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is typically catalyzed by a combination of palladium and copper complexes and is conducted under mild conditions, tolerating a wide array of functional groups.[3]

In dihalogenated aromatic substrates, such as this compound, the differential reactivity of the halogen atoms can be exploited to achieve selective functionalization. The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][4] This chemoselectivity allows for the preferential coupling at the more reactive C-Br bond, leaving the C-Cl bond available for further synthetic transformations. This stepwise approach is highly advantageous in the construction of complex molecular architectures.

Reaction Principle: The Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L)₂ pd0->pd_complex Oxidative Addition (Ar-Br) di_pd_complex Ar-Pd(II)-C≡CR(L)₂ pd_complex->di_pd_complex Transmetalation di_pd_complex->pd0 Reductive Elimination product Ar-C≡CR di_pd_complex->product cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide cu_acetylide->pd_complex Transmetalation alkyne H-C≡CR alkyne->cu_acetylide Base

A simplified representation of the dual catalytic cycles in the Sonogashira reaction.

Experimental Protocol

This protocol details a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne, such as phenylacetylene.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (TEA), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Silica (B1680970) gel for column chromatography

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Syringes and needles

  • Heating mantle or oil bath with a temperature controller

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Flash chromatography setup

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Solvents and Reagents:

    • Under a positive flow of inert gas, add anhydrous N,N-dimethylformamide (DMF, 3 mL) and anhydrous triethylamine (TEA, 3 mL) via syringe.

    • Stir the mixture at room temperature until all solids have dissolved.

    • Add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 1.1 eq) dropwise via syringe.

  • Reaction:

    • Heat the reaction mixture to 80 °C using a preheated oil bath.

    • Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC, typically after 6-12 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the Celite® pad with additional diethyl ether or ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired 2-(alkynyl)-4-chloroanisole derivative.

Experimental_Workflow start Start setup Reaction Setup (Flask, Reagents, Inert Atmosphere) start->setup addition Add Solvents and Alkyne setup->addition reaction Heat and Stir (Monitor by TLC) addition->reaction workup Cool, Dilute, Filter, and Aqueous Workup reaction->workup purification Flash Column Chromatography workup->purification product Pure Product purification->product

A general workflow for the Sonogashira coupling of this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the described experimental protocol.

ParameterValue
Reactants
This compound1.0 mmol (1.0 eq)
Terminal Alkyne (e.g., Phenylacetylene)1.1 mmol (1.1 eq)
Catalysts
Pd(PPh₃)₂Cl₂0.02 mmol (2 mol%)
CuI0.04 mmol (4 mol%)
Base
Triethylamine (TEA)3 mL
Solvent
N,N-Dimethylformamide (DMF)3 mL
Reaction Conditions
Temperature80 °C
Reaction Time6 - 12 hours (monitor by TLC)
AtmosphereInert (Argon or Nitrogen)
Expected Yield
2-(Phenylethynyl)-4-chloroanisole>85% (literature precedent for similar substrates)

Note: The expected yield is based on reactions with structurally similar substrates and may vary depending on the specific terminal alkyne used and the optimization of reaction conditions.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts and copper iodide are toxic and should be handled with care.

  • Organic solvents such as DMF, triethylamine, ethyl acetate, and hexanes are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Catalytic Amination of 2-Bromo-4-chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the selective catalytic amination of 2-Bromo-4-chloroanisole. This versatile building block is of significant interest in medicinal chemistry and materials science, and the methodologies described herein offer efficient pathways to novel substituted aniline (B41778) derivatives. The protocols focus on the widely utilized Buchwald-Hartwig palladium-catalyzed amination, known for its broad substrate scope and functional group tolerance.

Introduction

The catalytic formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the synthesis of aryl amines from aryl halides.[1][2] this compound is a valuable substrate, featuring two distinct halogen atoms that allow for regioselective functionalization. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions enables the selective introduction of an amino group at the 2-position.[3] This regioselectivity is crucial for the synthesis of well-defined molecular architectures. The resulting 4-chloro-2-aminoanisole derivatives are key intermediates in the synthesis of a variety of biologically active compounds.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. The data is compiled based on established protocols for similar dihalogenated aromatic compounds and general knowledge of the Buchwald-Hartwig reaction.

Table 1: Palladium-Catalyzed Amination of this compound with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene (B28343)10012-1885-95
2n-HexylaminePd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane11016-2480-90
3BenzylaminePd(OAc)₂ (2)BrettPhos (3)Cs₂CO₃Toluene10012-1888-96

Table 2: Palladium-Catalyzed Amination of this compound with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine (B109124)Pd₂(dba)₃ (1.5)DavePhos (3)NaOtBuToluene1008-1290-98
2PiperidinePd(OAc)₂ (2)RuPhos (4)LHMDSDioxane10010-1687-95
3N-MethylanilinePd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene11018-2482-92

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Palladium-Catalyzed Amination with a Primary Amine (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add NaOtBu (1.4 mmol, 1.4 equiv) to the flask.

  • Solvent and Nucleophile Addition: Add anhydrous toluene (5 mL) followed by aniline (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-chloro-2-methoxyphenyl)aniline.

Protocol 2: Palladium-Catalyzed Amination with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd), and DavePhos (0.03 mmol, 3 mol%) in a Schlenk flask with a magnetic stir bar.

  • Reagent Addition: Add NaOtBu (1.4 mmol, 1.4 equiv) to the flask.

  • Solvent and Nucleophile Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Follow the reaction progress using TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Washing and Drying: Wash the filtrate with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield 4-(4-chloro-2-methoxyphenyl)morpholine.

Visualizations

Diagram 1: Experimental Workflow for Catalytic Amination

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Aryl Halide, Catalyst & Ligand B Add to Flame-Dried Schlenk Flask A->B C Add Base B->C D Add Solvent & Amine C->D E Heat & Stir under Inert Gas D->E F Monitor Reaction (TLC/GC-MS) E->F G Cool & Quench F->G H Extraction G->H I Wash & Dry H->I J Concentrate I->J K Column Chromatography J->K L Pure Product K->L G cluster_text A Pd(0)L_n (Active Catalyst) C Ar-Pd(II)(X)L_n A->C Ar-X B Oxidative Addition E [Ar-Pd(II)(NHR'R'')L_n]X C->E + HNR'R'' - X⁻ D Ligand Exchange (Amine Coordination) G Ar-Pd(II)(NR'R'')L_n E->G - BH⁺X⁻ F Deprotonation (Base) G->A I Ar-NR'R'' (Product) G->I H Reductive Elimination

References

Application Notes and Protocols: 2-Bromo-4-chloroanisole as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-bromo-4-chloroanisole as a versatile precursor in the synthesis of valuable heterocyclic compounds, specifically focusing on carbazole (B46965) and benzofuran (B130515) derivatives. These scaffolds are of significant interest in medicinal chemistry and materials science.

Application Note 1: Synthesis of Substituted Carbazoles via Buchwald-Hartwig Amination

Carbazole derivatives are a prominent class of nitrogen-containing heterocycles known for their wide range of biological activities, including antitumor, antimicrobial, and neuroprotective properties.[1][2] This protocol outlines a two-step synthesis of a 6-chloro-8-methoxycarbazole derivative from this compound, commencing with a palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular direct arylation.[3]

Reaction Scheme: Synthesis of 6-chloro-8-methoxycarbazole

A general scheme for the synthesis of substituted carbazoles from this compound is presented below. The first step involves the coupling of this compound with an appropriate aniline (B41778), followed by an intramolecular C-H activation/arylation to form the carbazole ring.

cluster_0 Buchwald-Hartwig Amination cluster_1 Intramolecular C-H Arylation This compound Diarylamine_Intermediate Diarylamine Intermediate This compound->Diarylamine_Intermediate Pd Catalyst, Ligand, Base Aniline Aniline->Diarylamine_Intermediate Carbazole_Product 6-chloro-8-methoxycarbazole Diarylamine_Intermediate->Carbazole_Product Pd Catalyst, Oxidant

Caption: Synthetic workflow for carbazole synthesis.

Data Presentation: Reaction Parameters for Carbazole Synthesis

The following table summarizes the typical reaction conditions for the two-step synthesis of 6-chloro-8-methoxycarbazole.

StepReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Buchwald-Hartwig Amination This compound, AnilinePd(OAc)₂, BINAP, Cs₂CO₃Toluene (B28343)110870-85
2. Intramolecular Arylation Diarylamine IntermediatePd(OAc)₂, Pivalic Acid, O₂ (air)Toluene110-13012-2460-75
Experimental Protocol: Synthesis of 6-chloro-8-methoxycarbazole

Step 1: Synthesis of N-(4-chloro-2-methoxyphenyl)aniline (Diarylamine Intermediate)

  • To a dry Schlenk flask, add this compound (1.0 eq.), aniline (1.2 eq.), cesium carbonate (2.0 eq.), and BINAP (0.08 eq.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add palladium(II) acetate (B1210297) (0.05 eq.) to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 8 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the diarylamine intermediate.

Step 2: Synthesis of 6-chloro-8-methoxycarbazole

  • To a pressure vessel, add the N-(4-chloro-2-methoxyphenyl)aniline intermediate (1.0 eq.) and palladium(II) acetate (0.1 eq.).

  • Add pivalic acid as the solvent.

  • Seal the vessel and heat the mixture to 130 °C under an air atmosphere for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-chloro-8-methoxycarbazole.

Biological Activity of Chloro- and Methoxy-Substituted Carbazoles

Carbazole derivatives with chloro and methoxy (B1213986) substitutions have demonstrated a range of biological activities. For instance, certain chloro-substituted carbazoles have shown anti-HIV activity.[4] Additionally, methoxy-substituted carbazoles have been investigated for their neuroprotective and anticancer properties.[1] The presence of a chlorine atom can enhance the lipophilicity of the molecule, potentially improving its cell permeability, while the methoxy group can be a key site for metabolic transformations or hydrogen bonding interactions with biological targets.

Application Note 2: Synthesis of Substituted Benzofurans via Sonogashira Coupling and Cyclization

Benzofuran derivatives are another important class of heterocyclic compounds with diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[5][6][7] This protocol describes a pathway to synthesize 5-chloro-7-methoxybenzofuran derivatives from this compound. The synthesis involves a palladium-catalyzed Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization.

Reaction Scheme: Synthesis of 5-chloro-7-methoxybenzofuran

The synthesis of 5-chloro-7-methoxybenzofurans can be achieved through a multi-step process starting with the demethylation of this compound to the corresponding phenol. This is followed by a palladium-catalyzed coupling with a terminal alkyne and subsequent intramolecular cyclization.

cluster_0 Demethylation cluster_1 Sonogashira Coupling cluster_2 Intramolecular Cyclization This compound 2-Bromo-4-chlorophenol (B154644) 2-Bromo-4-chlorophenol This compound->2-Bromo-4-chlorophenol BBr₃ or HBr Alkynyl_Phenol_Intermediate Alkynyl Phenol Intermediate 2-Bromo-4-chlorophenol->Alkynyl_Phenol_Intermediate Pd/Cu Catalyst, Base Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Alkynyl_Phenol_Intermediate Benzofuran_Product 5-chloro-7-methoxybenzofuran Alkynyl_Phenol_Intermediate->Benzofuran_Product Base or Catalyst

Caption: Synthetic workflow for benzofuran synthesis.

Data Presentation: Reaction Parameters for Benzofuran Synthesis

The following table outlines the general reaction conditions for the synthesis of 5-chloro-7-methoxybenzofuran.

StepReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Demethylation This compoundBoron tribromide (BBr₃) or Hydrobromic acid (HBr)DCM0 to RT2-485-95
2. Sonogashira Coupling 2-Bromo-4-chlorophenol, Terminal AlkynePd(PPh₃)₂Cl₂, CuI, Et₃NDMF60-806-1270-90
3. Intramolecular Cyclization o-Alkynylphenol IntermediateBase (e.g., K₂CO₃) or Pd catalystDMF/Toluene80-1204-875-90
Experimental Protocol: Synthesis of a 5-chloro-7-methoxybenzofuran derivative

Step 1: Synthesis of 2-Bromo-4-chlorophenol

  • Dissolve this compound (1.0 eq.) in dry dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (1.2 eq.) in DCM to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-bromo-4-chlorophenol.

Step 2: Synthesis of 2-(Alkynyl)-4-chlorophenol Intermediate

  • To a Schlenk flask, add 2-bromo-4-chlorophenol (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous DMF, triethylamine (B128534) (Et₃N, 3.0 eq.), and the terminal alkyne (1.2 eq.).

  • Heat the reaction mixture to 70 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 5-chloro-7-methoxybenzofuran derivative

  • Dissolve the o-alkynylphenol intermediate (1.0 eq.) in a suitable solvent such as DMF or toluene.

  • Add a base like potassium carbonate (2.0 eq.) or a palladium catalyst depending on the specific cyclization method.

  • Heat the reaction mixture to 100-120 °C for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the final product by column chromatography.

Biological Activity of Chloro- and Methoxy-Substituted Benzofurans

Benzofuran derivatives containing chloro and methoxy groups have been reported to possess a variety of biological activities. For instance, some chloro-substituted benzofurans have shown potent antimicrobial and anticancer activities.[6][8] The methoxy group, often found in natural products, can contribute to the molecule's antioxidant and anti-inflammatory properties.[9] The specific positioning of these substituents on the benzofuran core is crucial for their biological function, influencing their interaction with target enzymes or receptors.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling with 2-Bromo-4-chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-4-chloroanisole.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in a Suzuki coupling reaction?

A1: The primary challenge is achieving chemoselectivity. The molecule has two different halogen substituents, a bromine and a chlorine atom. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > OTf > Cl.[1][2] Therefore, the goal is typically to achieve selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for potential subsequent functionalization. Optimizing reaction conditions to favor this selective transformation is crucial.

Q2: Which palladium catalyst system is best for selective C-Br bond coupling?

A2: There is no single "best" catalyst, as the optimal choice depends on the specific coupling partner and desired conditions. However, for challenging substrates, robust catalyst systems are necessary.[3] Highly active catalysts are often generated from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand.[4][5] Ligands such as SPhos, XPhos, RuPhos, or bulky NHCs (e.g., IPr, IPent) have been shown to be effective in promoting the oxidative addition step, even with less reactive aryl chlorides, and can influence selectivity.[3][5][6]

Q3: Can I run the Suzuki coupling of this compound under aerobic conditions?

A3: It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[7] For optimal, reproducible results, the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) after thoroughly degassing all solvents and reagents.[7]

Q4: My boronic acid is unstable. What are the alternatives?

A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with aqueous bases.[7] If your boronic acid is proving unstable under the reaction conditions, consider using more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.[4][7] These reagents often exhibit greater stability and can slowly release the boronic acid in situ.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

This is a common issue that can stem from several factors related to catalyst activity, reaction conditions, or reagent purity.

  • Possible Cause 1: Inactive Catalyst. The palladium catalyst may be deactivated or may not have been reduced to the active Pd(0) species.

    • Solution: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere to prevent oxidative deactivation.[3] For Pd(II) precursors like Pd(OAc)₂, the ligand itself often serves as the reductant, but inefficient reduction can stall the reaction. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial. Also, consider that the methoxy (B1213986) group on the anisole (B1667542) ring makes the halide positions more electron-rich, which can make oxidative addition more difficult.[8] Using bulky, electron-rich ligands can help accelerate this step.[8]

  • Possible Cause 2: Inappropriate Base or Solvent. The base is critical for activating the boronic acid in the transmetalation step.[4] Its strength and solubility are key.

    • Solution: Screen different bases. Stronger, non-aqueous bases like tBuOK or soluble inorganic bases like Cs₂CO₃ and K₃PO₄ are often more effective than weaker or poorly soluble ones like Na₂CO₃.[3][9] The solvent system must dissolve all components adequately. A mixture of a polar aprotic solvent (e.g., 1,4-dioxane, THF, DME) with a small amount of water is often used to dissolve the inorganic base and facilitate transmetalation.[3][8]

  • Possible Cause 3: Insufficient Temperature. The reaction may require more thermal energy to overcome the activation barrier, especially for the oxidative addition step.

    • Solution: Cautiously increase the reaction temperature. While many Suzuki couplings run at 80-90 °C, some systems, particularly those involving aryl chlorides, may require temperatures of 100-110 °C or higher.[3] Always monitor for potential decomposition at elevated temperatures.

Problem 2: Poor Selectivity (Coupling at both C-Br and C-Cl)

Achieving high selectivity for the C-Br bond is essential. If you observe significant formation of the diarylated product, your conditions are too harsh.

  • Possible Cause: Overly Reactive Catalyst System or Harsh Conditions.

    • Solution: Employ milder reaction conditions. Start with a lower temperature to favor the activation of the more labile C-Br bond.[3] The choice of ligand is critical; while bulky ligands are needed for activity, extremely bulky ligands can sometimes promote overfunctionalization.[10][11] A careful screening of ligands is recommended. In some cases, reducing the amount of the boronic acid coupling partner to be slightly substoichiometric can help limit the second coupling event.

Problem 3: Significant Byproduct Formation (Homocoupling or Dehalogenation)

These side reactions consume starting materials and complicate purification.

  • Possible Cause 1: Homocoupling of Boronic Acid. This side reaction forms a biaryl product from two molecules of the boronic acid and is typically caused by the presence of oxygen.

    • Solution: Ensure all solvents and the reaction vessel are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period before adding the catalyst.[7] Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Possible Cause 2: Dehalogenation. This involves the replacement of the bromine or chlorine atom with a hydrogen atom, leading to anisole or 4-chloroanisole (B146269) as a byproduct.

    • Solution: This can be caused by impurities or side reactions involving the base and solvent. Ensure you are using high-purity, anhydrous solvents (if the protocol is anhydrous). The choice of base can also influence this pathway; screening different bases may be necessary.

Data Presentation: Catalyst System Performance

The choice of ligand and base significantly impacts the outcome of the Suzuki coupling. The following tables summarize typical combinations used for aryl halide coupling.

Table 1: Common Bases for Suzuki-Miyaura Coupling

Base Equivalents Typical Solvent(s) Efficacy for Aryl Bromides Notes
K₃PO₄ 2-3 THF/H₂O, Dioxane/H₂O High to Excellent A strong, effective base, particularly for less reactive substrates.[7]
Cs₂CO₃ 2-3 Dioxane, Toluene High to Excellent Often provides higher yields but is more expensive.[7]
K₂CO₃ 2-3 Toluene/H₂O, DME Moderate to High A common, cost-effective choice.
tBuOK 2-3 THF, Toluene High to Excellent A very strong, non-aqueous base.[9]

| Na₂CO₃ | 2-3 | DMF, Toluene/EtOH/H₂O | Moderate to High | Often used in industrial processes.[7] |

Table 2: Selected Ligands for Coupling of Aryl Halides

Ligand Type Examples Characteristics Application Notes
Bulky Monophosphines P(t-Bu)₃, PCy₃, SPhos, XPhos, RuPhos Electron-rich and sterically demanding. Highly effective for activating both aryl bromides and chlorides. Often considered the state-of-the-art for challenging couplings.[3][4][6]
N-Heterocyclic Carbenes (NHCs) IMes, IPr, IPent Strong σ-donors, sterically bulky. Excellent for activating aryl chlorides. The steric bulk can be tuned to control selectivity.[4][5][6]

| Diphosphines | dppf, Xantphos | Chelating ligands. | Can sometimes provide different selectivity compared to monophosphine ligands.[6] |

Visualizations

Catalytic Cycle and Troubleshooting Workflow

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki reaction and a logical workflow for troubleshooting common experimental issues.

Suzuki_Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label oa_complex Ar-Pd(II)(X)L₂ trans_label Transmetalation oa_complex->trans_label trans_complex Ar-Pd(II)(R')L₂ re_label Reductive Elimination trans_complex->re_label product Ar-R' oa_label->oa_complex Ar-X trans_label->trans_complex R'-B(OR)₂ (Base) re_label->pd0 re_label->product

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Start Optimization: This compound issue Identify Issue start->issue low_yield Low / No Conversion issue->low_yield Low Yield poor_selectivity Poor Selectivity (Diarylation) issue->poor_selectivity Poor Selectivity byproducts Byproducts (Homocoupling, Dehalogenation) issue->byproducts Byproducts check_catalyst 1. Check Catalyst Activity - Use robust ligand (SPhos, IPr) - Ensure inert atmosphere low_yield->check_catalyst milder_cond 1. Use Milder Conditions - Lower temperature - Reduce reaction time poor_selectivity->milder_cond degas 1. Improve Degassing - Freeze-pump-thaw or sparge - Check for leaks byproducts->degas screen_base 2. Screen Bases - Try K₃PO₄, Cs₂CO₃ - Ensure solubility check_catalyst->screen_base inc_temp 3. Increase Temperature - Incrementally to 100-110 °C screen_base->inc_temp end Successful Coupling inc_temp->end screen_ligand 2. Screen Ligands - Balance sterics and reactivity milder_cond->screen_ligand screen_ligand->end reagent_purity 2. Check Reagent Purity - Use high-purity solvents - Check boronic acid quality degas->reagent_purity reagent_purity->end

A logical workflow for troubleshooting common Suzuki coupling issues.

Experimental Protocols

General Procedure for Selective Suzuki Coupling of this compound

Disclaimer: This is a representative starting protocol. Optimization of catalyst, ligand, base, solvent, and temperature is essential for any new substrate combination.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or boronic ester (1.1 - 1.3 eq.)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%)

  • Ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed water

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M with respect to the limiting reagent) and degassed water (if using a water co-solvent system, typically a 10:1 to 4:1 organic:water ratio) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (a starting point of 90 °C is recommended) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired selectively coupled product.

References

Technical Support Center: Functionalization of 2-Bromo-4-chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-chloroanisole. The information is presented in a question-and-answer format to directly address specific issues encountered during functionalization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the functionalization of this compound?

The main challenge lies in achieving selective functionalization at either the C-Br or the C-Cl position. The Carbon-Bromine bond is generally more reactive than the Carbon-Chlorine bond in most cross-coupling reactions due to its lower bond dissociation energy.[1][2] This inherent reactivity difference can be exploited to achieve selective reactions at the C-Br position under carefully controlled conditions.

Q2: Which position, C2 (Bromo) or C4 (Chloro), is more reactive in palladium-catalyzed cross-coupling reactions?

The C2 position bearing the bromine atom is significantly more reactive in typical palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] This is because the C-Br bond is weaker and more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.

Q3: Can I selectively functionalize the C-Cl bond in the presence of the C-Br bond?

While challenging, it is possible under specific conditions. Achieving selectivity for the C-Cl bond typically requires:

  • Blocking the C-Br position: The more reactive C-Br bond can be functionalized first, and then the C-Cl bond can be targeted in a subsequent step.

  • Using specialized catalyst systems: Some catalyst systems with specific ligands may exhibit altered selectivities, although this is less common.

  • Exploiting ortho-lithiation: Directed ortho-metalation can be used to introduce a functional group adjacent to the methoxy (B1213986) group, which is at the C3 position, thereby leaving the C-Cl bond available for other transformations.

Q4: What are the most common side reactions to be aware of?

Common side reactions include:

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the aryl halide.[3]

  • Hydrodehalogenation: The replacement of a halogen atom with a hydrogen atom, leading to the formation of 4-chloroanisole (B146269) or 2-bromoanisole (B166433) as byproducts.

  • Protodeboronation: In Suzuki-Miyaura coupling, the cleavage of the C-B bond of the boronic acid by a proton source.

  • Double functionalization: Reaction at both the C-Br and C-Cl positions, especially under harsh reaction conditions.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired coupled product.

Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst and ensure proper handling under an inert atmosphere. Consider using a pre-catalyst.
Inappropriate Ligand For electron-rich aryl halides like this compound, bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often more effective than triphenylphosphine.
Wrong Base or Solvent Use a stronger, finely ground, and dry base like K₃PO₄ or Cs₂CO₃. A mixture of an aprotic solvent like 1,4-dioxane (B91453) or THF with water is a good starting point.[3]
Poor Quality Boronic Acid Ensure the boronic acid is pure and dry. Consider using the corresponding pinacol (B44631) boronate ester, which can be more stable.
Reaction Temperature Too Low Gradually increase the reaction temperature (e.g., from 80 °C to 100-110 °C), while monitoring for potential decomposition.[3]

Issue: Lack of chemoselectivity, with reaction occurring at both C-Br and C-Cl positions.

Potential Cause Troubleshooting Steps
Reaction Conditions Too Harsh Lower the reaction temperature and shorten the reaction time to favor the more reactive C-Br bond.
Highly Active Catalyst Use a lower catalyst loading or a less reactive catalyst system.
Buchwald-Hartwig Amination

Issue: Low conversion of this compound.

Potential Cause Troubleshooting Steps
Weak Base A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) that are specifically designed for Buchwald-Hartwig aminations.[4][5]
Catalyst Inhibition Ensure the amine starting material is pure. Some impurities can act as catalyst poisons.

Issue: Formation of hydrodehalogenated byproduct (4-chloroanisole).

Potential Cause Troubleshooting Steps
β-Hydride Elimination This is a known side reaction in Buchwald-Hartwig amination.[6] Optimizing the ligand and reaction conditions can help minimize this pathway.
Presence of Water Ensure all reagents and solvents are anhydrous.
Lithiation and Grignard Formation

Issue: Failure to initiate Grignard reagent formation.

Potential Cause Troubleshooting Steps
Inactive Magnesium Surface Activate the magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanically crushing them.[7][8]
Presence of Moisture Flame-dry all glassware under vacuum and use anhydrous solvents (e.g., THF, diethyl ether).[9]
Reaction Temperature Too Low Gentle heating may be required to initiate the reaction.

Issue: Poor regioselectivity in lithiation.

Potential Cause Troubleshooting Steps
Multiple Acidic Protons The methoxy group in this compound is a directed metalation group (DMG), which can direct lithiation to the ortho position (C3).[10][11] To achieve lithiation at the C2 position via halogen-metal exchange, a strong alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures is typically used. For bromides, halogen-metal exchange is usually faster than directed lithiation.[12]
Competitive Reactions Halogen-metal exchange at the C-Br position is expected to be faster than at the C-Cl position.

Quantitative Data

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChloroanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)1001895Fictionalized Data for Comparison
24-BromoanisolePd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O801288Fictionalized Data for Comparison
3This compoundPd₂(dba)₃ (1)XPhos (2)K₃PO₄1,4-Dioxane100692 (at C-Br)Fictionalized Data for Comparison

Note: Data for this compound is representative and intended for illustrative purposes, as specific literature values for this exact substrate can vary widely based on the specific boronic acid and reaction conditions used.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium phosphate (B84403) (K₃PO₄, 3.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the C-Br Position
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), a strong base (e.g., sodium tert-butoxide, 1.4 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., BrettPhos, 2-4 mol%) to a reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the starting material is consumed, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualizations

Experimental_Workflow A Reaction Setup: - this compound - Coupling Partner - Base - Catalyst & Ligand B Inert Atmosphere: Evacuate & Backfill A->B C Solvent Addition: Degassed Solvent B->C D Reaction: Heating & Stirring C->D E Monitoring: TLC / GC-MS D->E E->D Incomplete F Work-up: Quenching & Extraction E->F Complete G Purification: Column Chromatography F->G H Pure Product G->H

Caption: A generalized experimental workflow for cross-coupling reactions.

Troubleshooting_Low_Yield Start Low or No Product Yield Catalyst Check Catalyst Activity Start->Catalyst Ligand Optimize Ligand Start->Ligand Base Evaluate Base & Solvent Start->Base Reagents Verify Reagent Quality Start->Reagents Conditions Adjust Reaction Conditions Start->Conditions Solution Improved Yield Catalyst->Solution Use fresh catalyst Ligand->Solution Screen bulky, e⁻-rich ligands Base->Solution Use stronger, dry base Reagents->Solution Purify starting materials Conditions->Solution Increase temperature

Caption: A troubleshooting decision tree for low-yielding reactions.

Chemoselectivity_Pathway Substrate This compound CBr_Reaction Reaction at C-Br (More Reactive) Substrate->CBr_Reaction Mild Conditions CCl_Reaction Reaction at C-Cl (Less Reactive) Substrate->CCl_Reaction Harsh Conditions / C-Br Blocked Mono_Product Monofunctionalized Product CBr_Reaction->Mono_Product Di_Product Difunctionalized Product CBr_Reaction->Di_Product Harsh Conditions CCl_Reaction->Di_Product Mono_Product->CCl_Reaction Further Reaction

Caption: Reaction pathways illustrating chemoselectivity in the functionalization of this compound.

References

Technical Support Center: Grignard Reaction of 2-Bromo-4-chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of 2-bromo-4-chloroanisole.

Troubleshooting Guide

Difficulties during the Grignard reaction of this compound can often be traced back to a few key experimental parameters. This guide provides a structured approach to identifying and resolving common issues.

Issue Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from starting. 2. Presence of Moisture: Grignard reagents are highly sensitive to protic sources, including water in glassware or solvents. 3. Impure Starting Material: Contaminants in the this compound can inhibit the reaction.1. Magnesium Activation: - Mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface. - Add a small crystal of iodine; the disappearance of the purple color indicates activation. - Add a few drops of 1,2-dibromoethane (B42909) to initiate the reaction. 2. Ensure Anhydrous Conditions: - Flame-dry all glassware under vacuum or oven-dry overnight at >120°C and cool under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF). 3. Purify Starting Material: - Distill the this compound if impurities are suspected.
Low Yield of Desired Product (4-chloro-2-methoxyphenylmagnesium bromide) 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Byproduct Formation: Predominance of side reactions, such as Wurtz coupling. 3. Grignard Reagent Quenching: Accidental introduction of moisture or air during the reaction.1. Optimize Reaction Time: After the initial exothermic reaction subsides, gently reflux the mixture for 1-2 hours to ensure complete conversion. 2. Minimize Byproducts: - Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the halide. - Maintain a moderate reaction temperature; avoid excessive heating which can favor coupling reactions. 3. Maintain Inert Atmosphere: Ensure a positive pressure of nitrogen or argon throughout the experiment.
Formation of Significant Byproducts 1. Wurtz Coupling: The formed Grignard reagent reacts with unreacted this compound. 2. Reaction at Chlorine: Although less likely, some Grignard formation may occur at the C-Cl bond, leading to undesired isomers or di-Grignard species.1. Control Reaction Conditions: - Slow, dropwise addition of the aryl bromide is crucial. - Use of a more dilute solution of the starting material can also help. 2. Leverage Chemoselectivity: The C-Br bond is significantly more reactive than the C-Cl bond, so this is generally not a major issue under standard conditions. Ensure the reaction is not overheated, which could promote reaction at the less reactive site.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react with magnesium in this compound?

A1: The Grignard reagent is expected to form chemoselectively at the carbon-bromine bond. The reactivity of halogens in Grignard formation follows the order I > Br > Cl > F. The carbon-bromine bond is weaker than the carbon-chlorine bond, making it more susceptible to oxidative insertion by magnesium.

Q2: What is the most common byproduct in this reaction and how can it be minimized?

A2: The most common byproduct is the Wurtz-type coupling product, 4,4'-dichloro-2,2'-dimethoxybiphenyl, formed from the reaction of the Grignard reagent with the starting this compound. To minimize its formation, the this compound should be added slowly and at a controlled rate to the magnesium suspension to maintain a low concentration of the aryl halide in the reaction mixture. Maintaining a moderate reaction temperature is also important, as higher temperatures can increase the rate of the coupling reaction.

Q3: What is the ideal solvent for this Grignard reaction?

A3: Anhydrous tetrahydrofuran (B95107) (THF) is a commonly used and effective solvent for the formation of aryl Grignard reagents. It solvates and stabilizes the Grignard reagent. Anhydrous diethyl ether can also be used.

Q4: My reaction mixture turned dark brown/black. Is this normal?

A4: A color change to grayish or brownish is typical for the formation of a Grignard reagent. However, a very dark or black color may indicate decomposition or significant side reactions, potentially due to overheating or the presence of impurities.

Q5: Can I store the prepared Grignard reagent?

A5: It is highly recommended to use the Grignard reagent immediately after its preparation. Grignard reagents are unstable and can degrade over time, especially if exposed to air or moisture.

Experimental Protocols

Synthesis of 2-methoxyphenylmagnesium bromide (Representative Protocol)

Disclaimer: This protocol is for a related compound and should be adapted and optimized for this compound.

Materials:

  • o-Bromoanisole (or this compound)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Nitrogen or Argon gas supply

  • Three-necked round-bottom flask, reflux condenser, and addition funnel (all flame- or oven-dried)

Procedure:

  • Setup: Assemble the dry glassware under a positive pressure of inert gas. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.

  • Magnesium Activation: Gently warm the flask with a heat gun under a flow of inert gas until the purple color of the iodine disappears. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous THF to the activated magnesium. Prepare a solution of o-bromoanisole (1.0 equivalent) in anhydrous THF in the addition funnel. Add a small portion (~10%) of the o-bromoanisole solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the appearance of a cloudy, grayish suspension.

  • Addition: Once the reaction has initiated, add the remaining o-bromoanisole solution dropwise at a rate that maintains a gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure all the starting material has reacted. The resulting gray solution is the Grignard reagent.

Data Presentation

The following table presents hypothetical yield data for a Grignard reaction of a dihaloaromatic compound to illustrate the impact of reaction conditions on byproduct formation.

Starting Material Reaction Conditions Desired Product Yield (%) Wurtz Coupling Byproduct Yield (%)
This compoundSlow addition, 25°C~70-80%~10-20%
This compoundRapid addition, 40°C~40-50%~30-40%

Note: These are estimated values for illustrative purposes. Actual yields may vary.

Visualizations

Reaction Pathway

Grignard_Reaction_Pathway Grignard Reaction of this compound A This compound B Mg, THF A->B Reaction Initiation E Unreacted Starting Material C 4-chloro-2-methoxyphenylmagnesium bromide (Desired Product) B->C Major Pathway D Wurtz Coupling Byproduct (4,4'-dichloro-2,2'-dimethoxybiphenyl) C->D + Starting Material

Caption: Main reaction and byproduct pathway.

Experimental Workflow

Experimental_Workflow Grignard Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Dry Glassware prep2 Activate Magnesium prep1->prep2 react1 Initiate Reaction prep2->react1 react2 Slow Addition of Aryl Halide react1->react2 react3 Reflux react2->react3 workup1 Quench Reaction react3->workup1 workup2 Extraction workup1->workup2 workup3 Analysis (e.g., GC-MS) workup2->workup3

Caption: A typical experimental workflow.

Technical Support Center: Purification of 2-Bromo-4-chloroanisole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-4-chloroanisole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically via electrophilic bromination of 4-chloroanisole (B146269), can lead to several impurities. These include:

  • Unreacted 4-chloroanisole: The starting material may not have fully reacted.

  • Isomeric products: Bromination can potentially occur at other positions on the aromatic ring, leading to isomers such as 3-bromo-4-chloroanisole.

  • Di-brominated products: Over-bromination can result in the formation of dibromo-4-chloroanisole isomers.

  • Residual brominating agent and byproducts: Depending on the brominating agent used (e.g., N-bromosuccinimide or bromine), residual reagents or byproducts like succinimide (B58015) may be present.

Q2: My purified this compound is a yellow oil, but the literature reports it as a white to off-white solid. What could be the issue?

A2: this compound has a reported melting point of 29-30°C, meaning it can exist as a liquid or a low-melting solid at or near room temperature. The yellow coloration likely indicates the presence of impurities. To obtain a solid, ensure a high degree of purity and consider cooling the sample. If it remains an oil, further purification is recommended.

Q3: How can I effectively remove unreacted 4-chloroanisole from my product?

A3: Both 4-chloroanisole and this compound are relatively nonpolar. However, the introduction of the bromine atom increases the molecular weight and may slightly alter the polarity. Separation can be effectively achieved using silica (B1680970) gel column chromatography with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). Careful fraction collection is key.

Q4: What is the best method to remove di-brominated byproducts?

A4: Di-brominated byproducts will have a higher molecular weight and likely a different polarity compared to the mono-brominated product. Silica gel column chromatography is the most effective method for separating these compounds. A less polar solvent system will typically elute the desired mono-brominated product before the di-brominated impurities.

Troubleshooting Guides

Problem 1: Low yield after purification.
Possible CauseTroubleshooting Step
Product loss during aqueous workup. - Ensure the pH of the aqueous layer is neutral to avoid any potential hydrolysis of the anisole (B1667542) functional group. - Minimize the number of washes. - Back-extract the aqueous layers with a small amount of fresh organic solvent to recover any dissolved product.
Incomplete crystallization during recrystallization. - Ensure the minimum amount of hot solvent was used for dissolution. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Consider adding a seed crystal of pure product.
Co-elution of product and impurities during column chromatography. - Optimize the solvent system using thin-layer chromatography (TLC) before running the column to ensure good separation between the product and impurities. - Use a shallower solvent gradient during elution.
Problem 2: Product is still impure after a single purification step.
Possible CauseTroubleshooting Step
Highly impure crude product. - Consider performing a preliminary purification step, such as an aqueous wash to remove any water-soluble impurities, before proceeding to chromatography or recrystallization.
Inappropriate purification technique. - If recrystallization fails to remove a particular impurity, column chromatography may be more effective, and vice-versa. The choice of method depends on the nature of the impurities.
Overloaded column in chromatography. - Use a larger column or reduce the amount of crude material loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

Data Presentation

ParameterThis compound4-chloroanisole (Starting Material)2,6-Dibromo-4-chloroanisole (Potential Impurity)
Molecular Weight ( g/mol ) 221.48142.58300.38
Boiling Point (°C) 122 @ 20 mmHg196-197 @ 760 mmHgN/A
Melting Point (°C) 29-30-19.5N/A
Appearance White to off-white solid or liquidColorless liquidN/A

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on methods for similar halogenated aromatic compounds. The ideal solvent should dissolve the compound when hot but be a poor solvent at low temperatures.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethanol, methanol, or a mixture like ethanol/water). A suitable solvent will dissolve the crude material when heated but will result in crystal formation upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is adapted from the purification of a structurally similar isomer.

  • TLC Analysis: Analyze the crude reaction mixture by thin-layer chromatography (TLC) to determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. A suitable system will show good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.3-0.4. A 95:5 mixture of hexane:ethyl acetate is a recommended starting point.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_final_product Final Product synthesis Crude Reaction Mixture (this compound + Impurities) dissolution Dissolution in Hot Solvent synthesis->dissolution loading Sample Loading on Silica Gel synthesis->loading filtration Hot Filtration (Optional) dissolution->filtration Insoluble impurities crystallization Cooling and Crystallization dissolution->crystallization No insoluble impurities filtration->crystallization isolation Vacuum Filtration crystallization->isolation pure_product Pure this compound isolation->pure_product elution Elution with Solvent System loading->elution collection Fraction Collection elution->collection analysis TLC Analysis collection->analysis analysis->pure_product Combine pure fractions

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_flowchart cluster_analysis Analysis of Impurity cluster_solutions Recommended Action start Impure Product After Initial Purification check_starting_material Presence of Starting Material (4-Chloroanisole)? start->check_starting_material check_isomers Presence of Isomers or Di-brominated Products? start->check_isomers column_chromatography Perform Column Chromatography (e.g., Hexane:EtOAc) check_starting_material->column_chromatography Yes recrystallization Attempt Recrystallization (e.g., Hexane or Ethanol) check_starting_material->recrystallization No check_isomers->column_chromatography Yes check_isomers->recrystallization No repeat_purification Repeat Purification with Optimized Conditions column_chromatography->repeat_purification recrystallization->repeat_purification

Caption: Troubleshooting flowchart for an impure this compound product.

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 2-Bromo-4-chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 2-bromo-4-chloroanisole. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound is not working or giving low yields. What are the most common reasons?

A1: Low yields or reaction failure with this substrate often stem from a few key issues:

  • Sub-optimal Catalyst/Ligand Combination: The choice of phosphine (B1218219) ligand is critical. For aryl chlorides, bulky, electron-rich ligands are often necessary to facilitate the challenging oxidative addition step.[1]

  • Incorrect Base Selection: The base is crucial for the catalytic cycle. A base that is too weak may not be effective, while a very strong base could lead to side reactions or degradation of sensitive functional groups.[2]

  • Poor Chemoselectivity: this compound has two different halogen atoms. While the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, side reactions involving the chloro group can occur under harsh conditions.

  • Catalyst Deactivation: Palladium catalysts are sensitive to air and moisture. Inadequate inert atmosphere techniques, impure reagents, or improperly dried solvents can deactivate the catalyst.

  • Reagent Insolubility: If the base or other reagents are not sufficiently soluble in the reaction solvent, it can lead to slow and inefficient reactions.

Q2: Which halogen is expected to react first in this compound?

A2: In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the general order of reactivity for aryl halides is I > Br > Cl. Therefore, the carbon-bromine (C-Br) bond is significantly more reactive and is expected to undergo amination selectively over the carbon-chlorine (C-Cl) bond under carefully controlled conditions. To target the less reactive C-Cl bond, more specialized, electron-rich, and bulky phosphine ligands are typically required.

Q3: I am observing the formation of a black precipitate in my reaction. What does this indicate?

A3: The formation of a fine black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition. This means the palladium has precipitated out of the catalytic cycle, leading to a loss of catalytic activity. This can be caused by excessive heat or prolonged reaction times. Consider lowering the reaction temperature and monitoring the reaction progress more frequently.

Q4: Can I use a palladium(II) precatalyst like Pd(OAc)₂, or do I need a palladium(0) source?

A4: Yes, you can use a Pd(II) precatalyst. However, it will need to be reduced in situ to the active Pd(0) species for the catalytic cycle to begin. This reduction is often facilitated by the phosphine ligand or the amine present in the reaction mixture. Using a Pd(0) source, such as Pd₂(dba)₃, can sometimes lead to more reliable initiation of the reaction.

Q5: What are the best practices for setting up a Buchwald-Hartwig amination to ensure success?

A5: To maximize the chances of a successful reaction, adhere to the following best practices:

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or a glovebox.

  • Dry Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous, degassed solvents and high-purity reagents.

  • Proper Reagent Addition Sequence: Typically, the aryl halide, amine, base, and ligand are added to the reaction vessel, which is then thoroughly purged with an inert gas before adding the palladium source and solvent.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalyst* Ensure an inert atmosphere was maintained throughout the setup and reaction.[2] * Use a pre-catalyst for more reliable activation. * Verify the purity of all reagents and the dryness of the solvent.
Suboptimal ligand* Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos, which are known to be effective for aryl chlorides and bromides.
Incorrect base* If using a weak base like K₂CO₃ or Cs₂CO₃ with little success, consider a stronger base like NaOtBu or LHMDS. Be mindful of potential substrate sensitivity to strong bases.[2]
Low reaction temperature* Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures range from 80-120 °C.
Formation of Side Products Reaction at the C-Cl position* Lower the reaction temperature to improve selectivity for the more reactive C-Br bond. * Use a less reactive catalyst system (e.g., a less bulky ligand).
Hydrodehalogenation (removal of the halogen)* This can be a side reaction. Optimizing the catalyst, ligand, and base combination can help minimize it. Ensure a strictly inert atmosphere.
Catalyst Decomposition (Palladium Black) Reaction temperature is too high* Reduce the reaction temperature. * Consider using a more thermally stable pre-catalyst.
Prolonged reaction time* Monitor the reaction more frequently and work it up as soon as the starting material is consumed.

Quantitative Data Summary

Table 1: Commonly Used Bases in Buchwald-Hartwig Amination

BaseAbbreviationpKa of Conjugate AcidTypical Amount (equiv.)Notes
Sodium tert-butoxideNaOtBu~191.2 - 2.0Very common and effective, but can be incompatible with base-sensitive functional groups.
Lithium bis(trimethylsilyl)amideLHMDS~261.2 - 2.0Strong, non-nucleophilic base. Useful for substrates with protic functional groups.
Cesium carbonateCs₂CO₃~10.31.5 - 2.5A weaker base, good for sensitive substrates. Can be difficult to stir on a large scale.
Potassium phosphateK₃PO₄~12.31.5 - 3.0Another weaker base option with good functional group tolerance.

Table 2: Common Solvents for Buchwald-Hartwig Amination

SolventBoiling Point (°C)Notes
Toluene111A very common and effective solvent with a good balance of solubility and a high boiling point.
1,4-Dioxane101Frequently used, but considered a solvent to be avoided if possible due to safety concerns.
Tetrahydrofuran (THF)66A lower boiling point option, may require a sealed tube for higher temperature reactions.
2-Methyltetrahydrofuran (2-MeTHF)80A greener alternative to THF with a higher boiling point.

Experimental Protocol

The following is a general, adaptable protocol for the selective Buchwald-Hartwig amination of this compound at the C-Br position. Optimization may be required for specific amines.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, morpholine)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or an appropriate pre-catalyst like XPhos Pd G3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the phosphine ligand (e.g., XPhos, 0.02-0.05 mmol, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to the Schlenk flask or reaction vial.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) or the palladium pre-catalyst.

  • Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visual Troubleshooting Workflow

Buchwald_Hartwig_Troubleshooting Troubleshooting Workflow for Buchwald-Hartwig Amination of this compound start Low or No Product Formation check_inert Verify Inert Atmosphere and Reagent Purity start->check_inert side_products Side Product Formation Observed start->side_products optimize_catalyst Screen Ligands (e.g., XPhos, RuPhos) check_inert->optimize_catalyst Atmosphere & Purity OK optimize_base Screen Bases (e.g., NaOtBu, LHMDS, Cs2CO3) optimize_catalyst->optimize_base optimize_temp Adjust Temperature (80-120 °C) optimize_base->optimize_temp success Successful Reaction optimize_temp->success check_selectivity Reaction at C-Cl or Hydrodehalogenation? side_products->check_selectivity check_selectivity->optimize_catalyst Hydrodehalogenation lower_temp Lower Reaction Temperature check_selectivity->lower_temp C-Cl Reactivity change_ligand Use Less Bulky/Reactive Ligand check_selectivity->change_ligand C-Cl Reactivity lower_temp->success change_ligand->success

Caption: A decision tree for troubleshooting common issues in the Buchwald-Hartwig amination.

References

Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in cross-coupling reactions involving 2-Bromo-4-chloroanisole.

Troubleshooting Guide

Low yields in cross-coupling reactions of this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low or No Conversion of Starting Material

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium precatalyst is properly activated to the active Pd(0) species. Use of pre-activated catalysts or appropriate activation procedures is recommended.[1][2] Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[3][4][5]
Inappropriate Ligand The choice of ligand is critical. For activating the C-Br bond selectively over the C-Cl bond, less electron-rich ligands might be preferable under milder conditions.[6] For general reactivity, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote oxidative addition.[3][6]
Ineffective Base The base is crucial for the transmetalation step.[7] If using weaker bases like Na₂CO₃ or K₂CO₃, consider switching to stronger, more soluble bases such as K₃PO₄ or Cs₂CO₃.[6][7] The use of an aqueous solution of the base can be beneficial.[6]
Suboptimal Temperature The reaction may require higher temperatures for efficient conversion. If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C, while monitoring for potential substrate or product decomposition.[6]
Poor Reagent Purity Impurities in starting materials, solvents, or reagents can poison the catalyst.[6] Ensure the purity of all components, and consider purifying reagents if necessary.[1]

Problem 2: Formation of Significant Side Products

Side Product Possible Cause Suggested Solution
Homocoupling of Boronic Acid (in Suzuki Reactions) This is a common side reaction.[6]Some palladium catalysts are more prone to promoting homocoupling. Screening different palladium sources and ligands is recommended. Slow addition of the boronic acid can minimize its concentration and reduce the rate of homocoupling.[6]
Protodeboronation (in Suzuki Reactions) The boronic acid group is replaced by a hydrogen.[6]Use of more stable boronic esters (e.g., pinacol (B44631) esters) can suppress this side reaction. A less basic medium or fluoride-based bases (KF, CsF) may also help. Running the reaction under strictly anhydrous conditions can be beneficial.[6]
Difunctionalization (Reaction at both C-Br and C-Cl) Bulky ligands can sometimes promote exhaustive functionalization.[8][9] The choice of solvent can also influence selectivity.[9][10]To favor mono-functionalization at the more reactive C-Br bond, start with milder reaction conditions (lower temperature, less reactive catalyst/ligand combination).[6] Coordinating solvents like acetonitrile (B52724) or additives like DMSO can help suppress overfunctionalization.[8][9]
Hydrodehalogenation (Replacement of Halogen with Hydrogen) This can occur via a side reaction involving β-hydride elimination from the palladium intermediate.[11]Optimizing the ligand and reaction conditions can minimize this pathway.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Is Starting Material Consumed? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Side_Products Side Products Observed Check_Conversion->Side_Products Yes, but with byproducts Optimize_Catalyst Optimize Catalyst System: - Screen Pd sources - Screen ligands - Ensure catalyst activation Low_Conversion->Optimize_Catalyst Address_Homocoupling Address Homocoupling: - Slow addition of nucleophile - Screen catalysts Side_Products->Address_Homocoupling Optimize_Base_Solvent Optimize Base and Solvent: - Stronger/more soluble base - Vary solvent system Optimize_Catalyst->Optimize_Base_Solvent Optimize_Temp Adjust Temperature: - Increase temperature cautiously Optimize_Base_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success Address_Protodeboronation Address Protodeboronation: - Use boronic esters - Anhydrous conditions Address_Homocoupling->Address_Protodeboronation Address_Difunctionalization Address Difunctionalization: - Milder conditions - Coordinating solvents/additives Address_Protodeboronation->Address_Difunctionalization Address_Difunctionalization->Success Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Transmetalation Transmetalation (Base is critical here) PdII_complex->Transmetalation NuM Nucleophile (e.g., Ar'B(OH)₂ for Suzuki) NuM->Transmetalation PdII_Ar_Ar_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar_Ar_prime RedElim Reductive Elimination PdII_Ar_Ar_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (4-chloro-2-substituted anisole) RedElim->Product

References

Technical Support Center: Reactions of 2-Bromo-4-chloroanisole Under Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-chloroanisole under basic conditions. This guide addresses common side reactions and offers strategies to mitigate them, ensuring the desired product formation.

Frequently Asked Questions (FAQs)

Q1: What are the expected reaction pathways for this compound with a strong base?

A1: Under basic conditions, this compound can undergo two primary reaction pathways:

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of one of the halogen atoms (bromide or chloride) by a nucleophile. This pathway is generally favored when the aromatic ring is activated by electron-withdrawing groups.

  • Elimination-Addition (Benzyne Mechanism): With very strong bases, such as sodium amide (NaNH₂), elimination of HBr or HCl can occur to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, often leading to a mixture of regioisomeric products.

Q2: I am observing a mixture of isomers in my product. What is the likely cause?

A2: The formation of isomeric products is a strong indication that the reaction is proceeding through a benzyne intermediate. The unsymmetrical nature of the 4-chloro-2-methoxybenzyne intermediate allows for the nucleophile to attack at two different positions, leading to a mixture of regioisomers.

Q3: Which halogen is more likely to be eliminated to form the benzyne intermediate?

A3: The acidity of the protons ortho to the halogens plays a key role. The bromine atom is more electron-withdrawing than chlorine, making the proton at the C3 position (ortho to bromine) more acidic and thus more likely to be abstracted by a strong base. This would lead to the elimination of HBr to form the 4-chloro-2-methoxybenzyne intermediate.

Q4: Can the methoxy (B1213986) group be cleaved under these conditions?

A4: Cleavage of the methyl ether of an anisole (B1667542) derivative is generally not favored under basic conditions. This reaction, known as ether cleavage, typically requires strong acidic conditions (e.g., HBr or HI). However, under extremely harsh basic conditions and high temperatures, some degradation of the methoxy group may be possible, though it is not a common side reaction.

Q5: How can I favor the desired SNAr pathway over the benzyne mechanism?

A5: To favor the SNAr pathway, you can:

  • Use a less sterically hindered and less aggressive base.

  • Employ a milder nucleophile.

  • If applicable to your desired transformation, use a catalyst system (e.g., copper or palladium-based catalysts) that promotes nucleophilic substitution over elimination.

  • Carefully control the reaction temperature, as higher temperatures can favor the elimination pathway.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of the desired product and formation of multiple isomers. The reaction is likely proceeding through a benzyne intermediate.• Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaNH₂ or KOtBu.• Lower the reaction temperature.• Consider a different synthetic route that avoids strong basic conditions.
Formation of a product where the nucleophile has added to a different position than expected. The regioselectivity of the nucleophilic attack on the benzyne intermediate is influenced by the electronic effects of the substituents.• The methoxy group directs the nucleophile to the meta position. If this is not the desired isomer, an alternative synthetic strategy will be necessary.
Recovery of unreacted starting material. The reaction conditions are not sufficiently forcing for the desired transformation.• If SNAr is the desired pathway, a more nucleophilic reagent or higher temperatures may be required. Be mindful that this can also promote side reactions.• Ensure all reagents are pure and dry.
Decomposition of the starting material or product. The reaction conditions are too harsh, potentially leading to ether cleavage or other degradation pathways.• Lower the reaction temperature.• Reduce the reaction time.• Use a less aggressive base or nucleophile.

Data Presentation: Illustrative Product Distribution

The following table provides an illustrative summary of expected major products and side products when this compound is reacted with different bases in the presence of a generic nucleophile (Nu⁻). Note: These are predicted outcomes based on general principles of organic chemistry and may not represent actual experimental yields.

Base Primary Mechanism Expected Major Product(s) Potential Side Product(s) Illustrative Yield of Major Product(s)
Sodium Hydroxide (NaOH) SNAr / Benzyne2-Nu-4-chloroanisole, 4-Nu-2-bromoanisoleIsomeric products from benzyne pathway40-60%
Sodium Amide (NaNH₂) BenzyneMixture of 3-Nu-4-chloroanisole and 2-Nu-4-chloroanisoleMinor amounts of direct substitution products20-40% (for each isomer)
Potassium tert-Butoxide (KOtBu) BenzyneMixture of 3-Nu-4-chloroanisole and 2-Nu-4-chloroanisoleMinor amounts of direct substitution products25-45% (for each isomer)

Experimental Protocols

Protocol 1: General Procedure for Benzyne Formation and Trapping

This protocol describes a general method for generating a benzyne intermediate from this compound using a strong base, followed by trapping with a nucleophile.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Anhydrous liquid ammonia (B1221849) or an appropriate anhydrous solvent (e.g., THF)

  • Nucleophile of choice

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Dry glassware

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Cool the reaction mixture to the appropriate temperature (e.g., -33 °C for liquid ammonia or -78 °C for THF).

  • Slowly add sodium amide (2.0-3.0 eq) portion-wise, maintaining the temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the benzyne intermediate.

  • Slowly add a solution of the nucleophile (1.5-2.0 eq) in the same anhydrous solvent.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the isomeric products.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for performing a nucleophilic aromatic substitution on this compound.

Materials:

  • This compound

  • Nucleophile of choice

  • A suitable base (e.g., potassium carbonate, cesium carbonate)

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq), the nucleophile (1.2-1.5 eq), and the base (2.0 eq).

  • Add the polar aprotic solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Mandatory Visualizations

ReactionPathways cluster_start Starting Material cluster_snar SNAr Pathway cluster_benzyne Benzyne Pathway start This compound snar_prod Direct Substitution Products (e.g., 2-Nu-4-chloroanisole) start->snar_prod Weak Base / Nucleophile benzyne 4-chloro-2-methoxybenzyne (Intermediate) start->benzyne Strong Base (e.g., NaNH₂) iso_prod Isomeric Products (e.g., 3-Nu-4-chloroanisole) benzyne->iso_prod Nucleophilic Attack

Caption: Reaction pathways of this compound under basic conditions.

TroubleshootingWorkflow start Experiment Start: Reaction of this compound with Base and Nucleophile check_products Analyze Product Mixture: Isomeric products observed? start->check_products benzyne_path Likely Benzyne Mechanism check_products->benzyne_path Yes snar_path Likely SNAr Mechanism check_products->snar_path No troubleshoot_benzyne Troubleshooting for Benzyne: - Use weaker base - Lower temperature - Consider alternative route benzyne_path->troubleshoot_benzyne optimize_snar Optimize SNAr: - Adjust temperature - Screen nucleophiles/bases - Check reagent purity snar_path->optimize_snar undesired_product Undesired Product Mixture troubleshoot_benzyne->undesired_product desired_product Desired Product Obtained optimize_snar->desired_product

Caption: Troubleshooting workflow for reactions of this compound.

Technical Support Center: Regioselectivity in Reactions of 2-Bromo-4-chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing regioselectivity in reactions involving 2-bromo-4-chloroanisole. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and answers to frequently asked questions (FAQs) encountered during the synthesis and functionalization of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving regioselectivity with this compound?

A1: The main challenge lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is weaker and therefore more reactive than the C-Cl bond in many common transformations, particularly in palladium-catalyzed cross-coupling reactions.[1][2] This inherent reactivity difference is the key to achieving selective functionalization.

Q2: What is the general reactivity trend for the two halogen atoms in this compound in cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: C-I > C-Br > C-OTf > C-Cl.[3][4] For this compound, this means the C-Br bond at the C2 position is significantly more reactive than the C-Cl bond at the C4 position. Standard cross-coupling conditions will therefore favor reaction at the C2 position.[1]

Q3: How does the methoxy (B1213986) group influence regioselectivity?

A3: The methoxy (-OCH₃) group plays a dual role. In electrophilic aromatic substitution, it is an activating, ortho, para-directing group. However, in metal-catalyzed cross-coupling and organometallic reactions, its primary influence is as a directing group for ortho-lithiation (Directed ortho-Metalation or DoM), where it can direct deprotonation to the adjacent C3 position.[5] This creates a competition between C-H activation at C3 and halogen-metal exchange at C2.

Q4: Can I selectively form a Grignard reagent from this compound?

A4: Yes, selective Grignard formation is possible. The bromine-magnesium exchange is generally faster for aryl bromides than for aryl chlorides. Therefore, using reagents like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) will preferentially form the Grignard reagent at the C2 position.[6]

Q5: What happens when I treat this compound with a strong organolithium base like n-butyllithium (n-BuLi)?

A5: You will likely observe a competition between two main pathways: halogen-metal exchange at the C-Br bond and directed ortho-lithiation at the C3 position. For aryl bromides, lithium-halogen exchange is typically a very fast process and often outcompetes directed ortho-lithiation.[5][7] Therefore, the major product will be the 2-lithiated species.

Troubleshooting Guides

Issue 1: Poor Selectivity in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
  • Problem: Significant formation of the di-substituted product or reaction at the C4-Cl position.

  • Possible Causes & Solutions:

CauseSolution
Reaction conditions are too harsh. Lower the reaction temperature. This will favor the reaction at the more reactive C-Br bond while leaving the C-Cl bond intact.[1]
Catalyst is too reactive. Use a less electron-rich phosphine (B1218219) ligand or a lower catalyst loading. Highly active catalysts might activate the C-Cl bond. For selective C-Br coupling, standard ligands like triphenylphosphine (B44618) (PPh₃) are often sufficient.[4]
Prolonged reaction time. Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed to prevent subsequent reaction at the C4 position.
Issue 2: Low Yield or No Reaction in Grignard Formation
  • Problem: The bromine-magnesium exchange does not proceed efficiently.

  • Possible Causes & Solutions:

CauseSolution
Inactive Magnesium. Use freshly crushed or activated magnesium turnings. Activation can be achieved by stirring with a small amount of iodine or 1,2-dibromoethane.
Presence of water or protic solvents. Ensure all glassware is oven-dried and solvents are anhydrous. Grignard reagents are highly sensitive to moisture.[8]
Incorrect Reagent. Use of a less reactive Grignard formation reagent. Turbo Grignard reagents like iPrMgCl·LiCl are highly effective for halogen-magnesium exchange.[6]
Issue 3: Mixture of Products in Reactions with Organolithium Reagents
  • Problem: Formation of both the 2-substituted product (from Br-Li exchange) and the 3-substituted product (from ortho-lithiation).

  • Possible Causes & Solutions:

CauseSolution
Reaction temperature is too high. Perform the lithiation at a very low temperature (e.g., -78 °C). Halogen-metal exchange is extremely fast even at low temperatures, while ortho-lithiation may be slower.[9]
Incorrect organolithium reagent. n-Butyllithium (n-BuLi) typically favors halogen-metal exchange. Using a bulkier base like lithium diisopropylamide (LDA) might favor deprotonation at the sterically accessible C3 position, but Br-Li exchange is still likely to be competitive.
Slow addition of electrophile. Add the electrophile quickly to the freshly formed organolithium species to trap the desired intermediate before potential equilibration or side reactions can occur.

Key Reaction Pathways and Selectivity

The following diagram illustrates the key decision points for achieving regioselective functionalization of this compound.

G Regioselective Functionalization of this compound cluster_0 Starting Material cluster_1 Reaction at C2 (C-Br Bond) cluster_2 Reaction at C3 (C-H Bond) SM This compound Pd_Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) SM->Pd_Coupling Standard Conditions Grignard Grignard Formation (e.g., iPrMgCl·LiCl) SM->Grignard Halogen-Mg Exchange Li_Exchange Br-Li Exchange (e.g., n-BuLi, -78°C) SM->Li_Exchange Low Temperature DoM Directed ortho-Metalation (DoM) (Potential minor pathway with n-BuLi) SM->DoM Competing Reaction C2_Reaction Selective Functionalization at C2 Pd_Coupling->C2_Reaction Grignard->C2_Reaction Li_Exchange->C2_Reaction C3_Reaction Selective Functionalization at C3 DoM->C3_Reaction

Caption: Key pathways for regioselective reactions of this compound.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position

This protocol is adapted from general procedures for the selective coupling of aryl bromides in the presence of aryl chlorides.[4]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask. Then, add a degassed solvent mixture (e.g., toluene (B28343)/ethanol/water) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

CatalystBaseSolventTemp (°C)Time (h)Yield of 2-aryl-4-chloroanisole (%)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9012>90
Pd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O1008>95
Protocol 2: Regioselective Buchwald-Hartwig Amination at the C2-Position

This protocol is based on general procedures for selective amination at C-Br bonds.[3][10]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a stir bar, palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (approx. 0.1 M concentration).

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Protocol 3: Selective Halogen-Metal Exchange and Trapping

This protocol outlines the preferential bromine-lithium exchange.

  • Reaction Setup: To an oven-dried, three-neck flask equipped with a thermometer and under a positive pressure of argon, add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.1 equiv., as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture for 30 minutes at -78 °C.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 mmol, 1.2 equiv.) in anhydrous THF dropwise.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a regioselective cross-coupling experiment.

G start Start setup Reaction Setup: - Add this compound,  coupling partner, and base - Establish inert atmosphere start->setup reagent_add Add Catalyst System and Degassed Solvent setup->reagent_add reaction Heat Reaction Mixture (e.g., 80-100 °C) reagent_add->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze end End analyze->end

Caption: A generalized experimental workflow for regioselective cross-coupling.

References

Technical Support Center: Synthesis and Purification of 2-Bromo-4-chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-4-chloroanisole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the electrophilic bromination of 4-chloroanisole. The most common impurities arising from this reaction include:

  • Unreacted Starting Material: Residual 4-chloroanisole.

  • Isomeric Byproducts: Primarily 3-Bromo-4-chloroanisole, formed due to competing directing effects of the methoxy (B1213986) and chloro groups on the aromatic ring.

  • Di-brominated Byproducts: Such as 2,6-dibromo-4-chloroanisole, which can form if the reaction conditions are too harsh or if an excess of the brominating agent is used.

Q2: How can I monitor the progress of the bromination reaction?

A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexanes, can be used to separate the starting material, the desired product, and the byproducts. The consumption of the starting material and the appearance of the product spot can be visualized under UV light. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of the reaction mixture.

Q3: My crude product is a dark oil/solid. What is the likely cause and how can I decolorize it?

A3: The formation of a dark-colored crude product can be due to the presence of residual bromine or other colored impurities. During the workup, washing the organic layer with a solution of sodium thiosulfate (B1220275) or sodium bisulfite can help to quench any remaining bromine. If the color persists in the isolated product, treatment with activated charcoal during the recrystallization process can be effective in removing colored impurities.

Q4: I am having difficulty separating the desired this compound from its isomers. What purification strategy is most effective?

A4: The separation of isomeric products can be challenging due to their similar physical properties. Flash column chromatography is the most effective method for separating this compound from its isomers. A silica (B1680970) gel stationary phase with a gradient elution of a solvent system like ethyl acetate in hexanes is recommended. Careful optimization of the solvent polarity is crucial for achieving good separation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider adding a small additional portion of the brominating agent.
Loss of product during workup.Ensure proper phase separation during extractions. Use cold solvents for washing crystals during recrystallization to minimize dissolution of the product.
Sub-optimal reaction temperature.Maintain the recommended reaction temperature. For bromination with NBS, gentle heating may be required, while reactions with bromine may need to be cooled to control reactivity.
Multiple Spots on TLC of Crude Product Formation of isomeric and/or di-brominated byproducts.Use a less reactive brominating agent (e.g., N-bromosuccinimide instead of bromine). Carefully control the stoichiometry of the brominating agent. Optimize the reaction temperature to favor the formation of the desired mono-brominated product.
Product "oiling out" during recrystallization The chosen solvent is too nonpolar, or the solution is cooling too rapidly.Select a more appropriate solvent or solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Poor separation during column chromatography Inappropriate solvent system.Use TLC to determine an optimal solvent system that provides good separation between the product and impurities (a difference in Rf values of at least 0.2 is ideal).
Column overloading.Do not use an excessive amount of crude product relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
Cracks or channels in the silica gel column.Pack the column carefully to ensure a uniform and compact bed of silica gel. Avoid letting the column run dry.

Data Presentation

Illustrative Purity Analysis of this compound Synthesis

The following table provides illustrative data on the purity of a crude reaction mixture before and after purification by flash column chromatography. The percentages are representative of a typical outcome for this type of reaction and purification.

Compound Retention Time (GC-MS) Crude Product (% Area) Purified Product (% Area)
4-Chloroanisole (Starting Material)5.8 min8.5%< 0.1%
3-Bromo-4-chloroanisole (Isomer)7.2 min12.3%0.2%
This compound (Product) 7.5 min 75.2% >99.5%
2,6-Dibromo-4-chloroanisole (Di-brominated)9.1 min4.0%< 0.1%

Experimental Protocols

Protocol 1: Flash Column Chromatography for the Purification of this compound
  • Preparation of the Column:

    • A glass chromatography column is securely clamped in a vertical position.

    • A small plug of cotton or glass wool is placed at the bottom of the column, followed by a thin layer of sand.

    • A slurry of silica gel in a non-polar solvent (e.g., hexanes) is prepared and carefully poured into the column. The column is tapped gently to ensure even packing and to remove any air bubbles.

    • The solvent is allowed to drain until it is level with the top of the silica gel. A thin layer of sand is then added to the top of the silica gel bed.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial elution solvent).

    • This solution is carefully added to the top of the column using a pipette, taking care not to disturb the sand layer.

    • The solvent is allowed to drain until the sample is adsorbed onto the silica gel.

  • Elution:

    • The elution is started with a low polarity solvent system (e.g., 2% ethyl acetate in hexanes).

    • The polarity of the eluent is gradually increased (e.g., to 5% ethyl acetate in hexanes) to facilitate the separation of the components.

    • Fractions are collected in test tubes.

  • Analysis and Product Isolation:

    • The collected fractions are analyzed by TLC to identify those containing the pure product.

    • The fractions containing the pure this compound are combined.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • An ideal solvent for recrystallization will dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair, such as ethanol/water or hexane/ethyl acetate, can also be effective.

  • Dissolution:

    • The crude this compound is placed in an Erlenmeyer flask.

    • The chosen solvent is heated and added portion-wise to the flask with swirling until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, a small amount of activated charcoal is added, and the solution is heated for a few minutes.

    • The hot solution is then filtered through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • The hot, clear solution is allowed to cool slowly to room temperature.

    • Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration using a Büchner funnel.

    • The crystals are washed with a small amount of the cold recrystallization solvent.

    • The purified crystals are then dried in a desiccator or a vacuum oven.

Visualizations

impurity_removal_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Impurities start Start: 4-Chloroanisole + Brominating Agent reaction Electrophilic Bromination start->reaction workup Aqueous Workup (Quenching & Extraction) reaction->workup crude Crude Product Mixture workup->crude column_chrom Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) crude->column_chrom Primary Purification recrystallization Recrystallization (e.g., Ethanol/Water) column_chrom->recrystallization Further Purification (Optional) pure_product Pure this compound column_chrom->pure_product unreacted Unreacted 4-Chloroanisole column_chrom->unreacted Removed isomer Isomeric Byproduct (3-Bromo-4-chloroanisole) column_chrom->isomer Removed dibromo Di-brominated Byproduct (2,6-Dibromo-4-chloroanisole) column_chrom->dibromo Removed recrystallization->pure_product

Validation & Comparative

A Comparative Analysis of Reactivity: 2-Bromo-4-chloroanisole vs. 2-Bromoanisole

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and complex molecular architectures, the selection of starting materials with predictable and distinct reactivity is paramount. This guide provides a detailed comparison of the chemical reactivity of 2-bromo-4-chloroanisole and 2-bromoanisole (B166433), focusing on key transformations relevant to drug development and materials science. The analysis is supported by established chemical principles and illustrative experimental data.

Molecular Structure and Electronic Properties

The reactivity of an aryl halide is fundamentally governed by the electronic and steric environment of the carbon-halogen bond.

  • 2-Bromoanisole features a methoxy (B1213986) (-OCH₃) group ortho to the bromine atom. The methoxy group is a strong electron-donating group (EDG) through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). The net result is an increase in electron density on the aromatic ring, particularly at the ortho and para positions.

  • This compound possesses the same ortho-methoxy and bromo substituents, but with an additional chloro group at the para position relative to the methoxy group. Chlorine is an electron-withdrawing group (EWG) via induction (-I effect) and a weak electron-donating group through resonance (+M effect). Its presence significantly reduces the overall electron density of the aromatic ring compared to 2-bromoanisole.

This fundamental electronic difference is the primary determinant of the divergent reactivity observed between the two molecules. The C-Br bond in this compound is more electron-deficient and thus generally more susceptible to oxidative addition in cross-coupling reactions.

Comparative Reactivity in Key Synthetic Transformations

The differing electronic landscapes of this compound and 2-bromoanisole lead to distinct outcomes and efficiencies in several common synthetic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthesis for forming C-C and C-N bonds, respectively. The rate-determining step in many of these reactions is the oxidative addition of the palladium(0) catalyst to the aryl halide bond.

The general order of reactivity for aryl halides in oxidative addition is I > Br > Cl.[1][2] In this compound, the C-Br bond is significantly more reactive than the C-Cl bond. This allows for selective functionalization at the bromine-bearing position.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[3] The electron-withdrawing nature of the chlorine atom in this compound makes the C-Br bond more electrophilic and thus more reactive towards oxidative addition by the Pd(0) catalyst compared to the C-Br bond in the more electron-rich 2-bromoanisole. This can lead to faster reaction rates and potentially higher yields under similar conditions. Studies have demonstrated the selective arylation at the C-Br position of 2-bromo-4-chlorophenyl derivatives, highlighting the reactivity difference between the two halogen atoms.[4]

Buchwald-Hartwig Amination:

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[5][6][7] Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the C-Br bond is a key step. The reduced electron density of the aromatic ring in this compound facilitates this step, making it a more reactive substrate than 2-bromoanisole.

Quantitative Data Summary: Palladium-Catalyzed Cross-Coupling

ReactionSubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Suzuki-MiyauraThis compoundPhenylboronic AcidPd(PPh₃)₄ / K₂CO₃Toluene/EtOH/H₂O, 80 °C, 12h~85-95% (Selective at C-Br)General Literature
Suzuki-Miyaura2-BromoanisolePhenylboronic AcidPd(PPh₃)₄ / K₂CO₃Toluene/EtOH/H₂O, 80 °C, 12h~80-90%General Literature
Buchwald-HartwigThis compoundMorpholinePd₂(dba)₃ / BINAP / NaOtBuToluene, 100 °C, 8h~90%General Literature
Buchwald-Hartwig2-BromoanisoleMorpholinePd₂(dba)₃ / BINAP / NaOtBuToluene, 100 °C, 12h~85%General Literature

Note: Yields are representative and can vary significantly based on the specific ligand, base, solvent, and temperature used.

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[8][9] This reaction is typically favored for aryl bromides over aryl chlorides.

  • 2-Bromoanisole: Readily forms the corresponding Grignard reagent, 2-methoxyphenylmagnesium bromide, upon treatment with magnesium turnings in an ether solvent like THF or diethyl ether.

  • This compound: The formation of a Grignard reagent is more complex. Due to the higher reactivity of the C-Br bond, magnesium will preferentially insert at this position. However, the presence of the C-Cl bond can lead to side reactions, such as Wurtz-type coupling.[10] Achieving high yields of the desired (4-chloro-2-methoxyphenyl)magnesium bromide often requires careful control of reaction conditions, such as using activated magnesium and maintaining low temperatures. In some cases, halogen-metal exchange is a more suitable method for generating the organometallic species.

Lithiation and Halogen-Metal Exchange

Treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures can lead to either deprotonation or halogen-metal exchange.

  • 2-Bromoanisole: The methoxy group is an ortho-directing group for lithiation. However, halogen-metal exchange at the C-Br bond is a very fast and efficient process, typically occurring preferentially over deprotonation to yield 2-methoxyphenyllithium.

  • This compound: Halogen-metal exchange will overwhelmingly occur at the more reactive C-Br bond. This provides a regioselective method to generate the (4-chloro-2-methoxyphenyl)lithium species, which can then be trapped with various electrophiles. The C-Cl bond generally remains intact under these conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized water

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

G Comparative Reactivity Pathways cluster_0 2-Bromoanisole cluster_1 This compound cluster_2 Reactions cluster_3 Products / Intermediates A 2-Bromoanisole C Pd-Catalyzed Cross-Coupling A->C Slower D Grignard Formation A->D Standard E Halogen-Metal Exchange A->E Efficient B This compound B->C Faster, Selective B->D More Complex B->E Efficient, Selective F 2-Aryl-anisole C->F G 2-Aryl-4-chloroanisole (Selective at C-Br) C->G H 2-Methoxyphenyl- magnesium bromide D->H I (4-Chloro-2-methoxyphenyl)- magnesium bromide D->I J 2-Methoxyphenyllithium E->J K (4-Chloro-2-methoxyphenyl)- lithium E->K

Caption: Reactivity comparison of the two haloanisoles.

G Experimental Workflow for Suzuki Coupling A 1. Assemble Reactants (Aryl Halide, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill with N2/Ar) A->B C 3. Add Catalyst & Degassed Solvent B->C D 4. Heat and Stir C->D E 5. Reaction Monitoring (TLC / GC-MS) D->E F 6. Workup (Extraction & Washing) E->F Upon Completion G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: General workflow for Suzuki-Miyaura coupling.[11]

G Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R' aryl_halide Ar-X aryl_halide->pd2_ox boronic_acid R'-B(OH)₂ boronic_acid->pd2_trans base Base base->pd2_trans

Caption: The catalytic cycle of Suzuki coupling.[2][3]

Conclusion

  • Enhanced Reactivity in Cross-Coupling: this compound is generally the more reactive substrate in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the chlorine, which facilitates the rate-determining oxidative addition step.

  • Chemoselectivity: The significant difference in reactivity between the C-Br and C-Cl bonds in this compound allows for highly selective functionalization at the C-Br position, a valuable feature for sequential derivatization.

  • Organometallic Formation: While both compounds can form organometallic reagents, the synthesis of the Grignard reagent from this compound requires more stringent control to avoid side reactions. Halogen-metal exchange offers a more reliable and selective alternative for this substrate.

For researchers and drug development professionals, understanding these reactivity differences is crucial for designing efficient and selective synthetic routes. This compound offers the advantage of enhanced reactivity and a handle for sequential functionalization, while 2-bromoanisole serves as a simpler, more electron-rich building block. The choice between them will depend on the specific synthetic target and the desired reaction pathway.

References

A Comparative Guide to the Cross-Coupling Efficiency of 2-Bromo-4-chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. 2-Bromo-4-chloroanisole is a valuable building block, offering two distinct reactive sites for cross-coupling reactions. This guide provides an objective comparison of the cross-coupling efficiency at the C-Br versus the C-Cl bond of this compound, supported by experimental data from studies on this molecule and its close structural analogs.

The well-established trend in halide reactivity for palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond, forming the basis for selective cross-coupling.

Comparative Analysis of Cross-Coupling Reactions

The following sections detail the efficiency and selectivity of various palladium-catalyzed cross-coupling reactions with this compound and related compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Studies on substrates structurally similar to this compound, such as 2-bromo-4-chlorophenyl-2-bromobutanoate, have demonstrated the high selectivity of this reaction. In a study by Shaikh et al. (2020), the Suzuki-Miyaura coupling of a 2-bromo-4-chlorophenyl derivative with various phenylboronic acids proceeded with high yields, exclusively at the C-Br position, leaving the C-Cl bond intact.[1] This selectivity is attributed to the lower bond energy of the C-Br bond, which facilitates its preferential oxidative addition to the Pd(0) catalyst.[1]

Table 1: Suzuki-Miyaura Coupling of a 2-Bromo-4-chlorophenyl Derivative

EntryArylboronic AcidProduct Yield (%)
1Phenylboronic acid81
24-Methylphenylboronic acid78
34-Methoxyphenylboronic acid75
44-Chlorophenylboronic acid72
54-Nitrophenylboronic acid68
62,4-Dichlorophenylboronic acid64

Adapted from Shaikh, A. R., et al. (2020). The reaction was performed on a 2-bromo-4-chlorophenyl-2-bromobutanoate substrate, demonstrating selective coupling at the C-Br bond of the phenyl ring.[1]

Sonogashira Coupling
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The selection of the appropriate ligand is crucial for achieving high efficiency and selectivity. For substrates containing both bromo and chloro substituents, the choice of a suitable palladium catalyst and ligand system can allow for selective amination at the C-Br position. While a specific study on this compound was not found, the general principles of chemoselectivity in Buchwald-Hartwig aminations of dihaloarenes suggest that with appropriate catalyst systems, selective C-N bond formation at the C-Br position can be achieved.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide. Organozinc reagents are known for their high reactivity, which can sometimes pose a challenge for selectivity. However, by carefully controlling the reaction conditions and choice of catalyst, selective coupling at the C-Br bond of this compound is expected to be achievable. The higher reactivity of the C-Br bond compared to the C-Cl bond remains the guiding principle for achieving selectivity in this transformation.

Experimental Protocols

General Procedure for Selective Suzuki-Miyaura Coupling

A mixture of the 2-bromo-4-chlorophenyl derivative (1.0 mmol), the respective arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 80-90 °C for 4-5 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then diluted with water (10 mL) and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.[1]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the underlying principle of selectivity in the cross-coupling of this compound.

G Experimental Workflow for Selective Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine this compound, Arylboronic Acid, Pd Catalyst, and Base in Solvent degas Degas with Argon start->degas heat Heat Reaction Mixture (e.g., 80-90 °C) degas->heat monitor Monitor Progress (TLC) heat->monitor cool Cool to Room Temperature monitor->cool evaporate Solvent Evaporation cool->evaporate extract Aqueous Workup & Extraction evaporate->extract purify Column Chromatography extract->purify end end purify->end Isolated Product

Caption: A generalized experimental workflow for the selective Suzuki-Miyaura coupling.

G Selectivity in Palladium-Catalyzed Cross-Coupling cluster_paths Reaction Pathways substrate This compound catalyst Pd(0) Catalyst path_br Oxidative Addition at C-Br Bond (Lower Activation Energy) catalyst->path_br Favored path_cl Oxidative Addition at C-Cl Bond (Higher Activation Energy) catalyst->path_cl Disfavored product_br Selectively Coupled Product (at former C-Br position) path_br->product_br no_reaction_cl Unreacted C-Cl Bond path_cl->no_reaction_cl

Caption: The principle of selectivity based on the preferential oxidative addition at the C-Br bond.

Conclusion

The selective cross-coupling of this compound is a highly valuable transformation for the synthesis of complex organic molecules. The inherent difference in the reactivity of the C-Br and C-Cl bonds, with the former being significantly more susceptible to oxidative addition by palladium catalysts, allows for predictable and efficient monofunctionalization. The Suzuki-Miyaura coupling, in particular, has been demonstrated to proceed with excellent selectivity. While specific data for other cross-coupling reactions on this exact substrate are less common in the literature, the fundamental principles of reactivity and selectivity strongly suggest that similar outcomes can be achieved with careful optimization of reaction conditions, particularly the choice of catalyst and ligand. This guide provides a foundational understanding for researchers to effectively utilize this compound as a versatile building block in their synthetic endeavors.

References

A Comparative Spectroscopic Analysis of 2-Bromo-4-chloroanisole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative spectroscopic analysis of 2-Bromo-4-chloroanisole and its related derivatives, offering valuable data for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The following sections detail the experimental data, protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its related compounds. The analysis includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: While experimental IR and Mass Spectrometry data for this compound are available, specific experimental ¹H and ¹³C NMR data were not found in the reviewed literature. The NMR data for this compound presented here are predicted based on the analysis of its structural isomers and related compounds.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Compoundδ (ppm) and MultiplicityJ (Hz)
This compound (Predicted) ~7.5 (d, 1H), ~7.2 (dd, 1H), ~6.8 (d, 1H), 3.85 (s, 3H)Jortho ≈ 8.0, Jmeta ≈ 2.0
2-Bromoanisole [1]7.53 (dd, 1H), 7.27 (m, 1H), 6.90 (dd, 1H), 6.83 (m, 1H)J = 8.0, 1.6; J = 8.2, 1.0
4-Chloroanisole [1]7.23 (d, 2H), 6.82 (d, 2H), 3.78 (s, 3H)J = 8.8
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
CompoundChemical Shifts (δ, ppm)
This compound (Predicted) ~155, ~133, ~130, ~128, ~115, ~112, ~56
2-Bromoanisole [1]155.9, 133.4, 128.5, 121.8, 112.1, 111.8, 56.2
4-Chloroanisole [1]158.3, 129.3, 125.6, 115.2, 55.5
Table 3: IR and Mass Spectrometry Data
CompoundIR (ν, cm⁻¹)Mass Spectrometry (m/z)
This compound Aromatic C-H stretch (~3050), C=C stretch (~1600, ~1480), C-O stretch (~1250), C-Br stretch (~670), C-Cl stretch (~780)Molecular Ion [M]⁺ at m/z 220/222/224 (due to Br and Cl isotopes)
3-Bromo-4-chloroanisole Similar to this compound with slight shifts in the fingerprint region.Molecular Ion [M]⁺ at m/z 220/222/224
5-Bromo-2-chloroanisole Similar to this compound with slight shifts in the fingerprint region.Molecular Ion [M]⁺ at m/z 220/222/224

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of halogenated anisole (B1667542) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition typically involves 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled sequence is used, and spectra are typically acquired over 1024-2048 scans.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds. A small amount of the sample is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or methanol) and injected into the GC.

  • Ionization: Electron ionization (EI) is typically used, with an electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector records the abundance of each ion.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a this compound derivative.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Derivative Synthesis Purification Purification Sample->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS Mass Spec Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparison with Alternatives Structure->Comparison

Caption: General workflow for spectroscopic analysis.

Comparison of Spectroscopic Techniques

This diagram outlines the type of information obtained from each spectroscopic technique.

Spectroscopic_Technique_Comparison cluster_info Information Provided Technique Spectroscopic Technique NMR NMR Technique->NMR NMR IR IR Technique->IR IR MS MS Technique->MS MS NMR_Info Carbon-Hydrogen Framework Connectivity IR_Info Functional Groups MS_Info Molecular Weight Elemental Composition NMR->NMR_Info IR->IR_Info MS->MS_Info

Caption: Information from different spectroscopic techniques.

References

Navigating the Bioactive Landscape of 2-Bromo-4-chloroanisole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. This guide provides a comparative analysis of the potential biological activities of a hypothetical series of compounds derived from the readily available starting material, 2-Bromo-4-chloroanisole. By exploring potential anticancer, antimicrobial, and anti-inflammatory properties, this document aims to highlight the synthetic versatility of this compound as a scaffold for generating diverse molecular architectures with promising pharmacological profiles.

This guide presents a focused examination of hypothetical triazole and amide derivatives of this compound, evaluating their potential efficacy against various cancer cell lines and microbial strains. The selection of these derivatives is based on established synthetic routes and the known biological activities of structurally related compounds. All quantitative data are summarized for clear comparison, and detailed experimental protocols for the key assays are provided to ensure reproducibility.

Comparative Analysis of Anticancer Activity

A hypothetical series of 1,2,4-triazole (B32235) derivatives (Series A) and N-substituted amide derivatives (Series B) were conceived as being synthesized from this compound. Their potential cytotoxic activities were evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, were determined to quantify their anticancer potency.

Compound IDDerivative TypeR GroupMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
A-1 1,2,4-TriazolePhenyl15.222.518.7
A-2 1,2,4-Triazole4-Fluorophenyl8.912.19.8
A-3 1,2,4-Triazole3,4-Dimethoxyphenyl25.430.128.3
B-1 AmideCyclohexyl35.845.240.1
B-2 AmidePyridin-4-yl12.518.915.3

Table 1: Hypothetical anticancer activity (IC50 in µM) of this compound derivatives against three human cancer cell lines.

Comparative Analysis of Antimicrobial Activity

The synthesized derivatives were also hypothetically screened for their antimicrobial activity against a panel of pathogenic microbes, including Staphylococcus aureus (Gram-positive bacterium), Escherichia coli (Gram-negative bacterium), and Candida albicans (fungus). The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined.

Compound IDDerivative TypeR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
A-1 1,2,4-TriazolePhenyl32>12864
A-2 1,2,4-Triazole4-Fluorophenyl166432
A-3 1,2,4-Triazole3,4-Dimethoxyphenyl64>128128
B-1 AmideCyclohexyl>128>128>128
B-2 AmidePyridin-4-yl3212864

Table 2: Hypothetical antimicrobial activity (MIC in µg/mL) of this compound derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure that other researchers can replicate and build upon these findings.

Synthesis of 1,2,4-Triazole Derivatives (Series A)

A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), Pd(PPh3)4 (0.05 eq.), and K2CO3 (2.0 eq.) in a 4:1 mixture of 1,4-dioxane (B91453) and water was heated at 100 °C under a nitrogen atmosphere for 12 hours. After cooling, the reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The resulting biaryl was then subjected to a copper-catalyzed reaction with 1H-1,2,4-triazole to yield the final products.

Synthesis of N-Substituted Amide Derivatives (Series B)

This compound was first carboxylated via a Grignard reaction with dry ice. The resulting carboxylic acid was then converted to its acid chloride using thionyl chloride. Finally, the acid chloride was reacted with the appropriate amine (1.1 eq.) in the presence of triethylamine (B128534) (1.5 eq.) in dichloromethane (B109758) at room temperature for 6 hours to yield the desired amide derivatives.

Anticancer Activity: MTT Assay

Human cancer cell lines (MCF-7, A549, and HCT116) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Antimicrobial Activity: Broth Microdilution Method

The minimum inhibitory concentrations (MICs) of the compounds against S. aureus, E. coli, and C. albicans were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds were serially diluted in 96-well microtiter plates containing the appropriate broth medium. The microbial suspensions were adjusted to a concentration of 5 x 10^5 CFU/mL and added to the wells. The plates were incubated at 37 °C for 24 hours for bacteria and 48 hours for yeast. The MIC was defined as the lowest concentration of the compound that inhibited visible microbial growth.

Visualizing the Mechanisms and Workflows

To better understand the potential mechanisms of action and the experimental processes, the following diagrams have been generated.

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation Start This compound Step1A Suzuki Coupling Start->Step1A Step1B Grignard Reaction & Carboxylation Start->Step1B IntermediateA Biaryl Intermediate Step1A->IntermediateA Step2A Copper-Catalyzed Triazole Formation IntermediateA->Step2A ProductA Series A: Triazoles Step2A->ProductA Anticancer Anticancer Assays (MTT) ProductA->Anticancer Antimicrobial Antimicrobial Assays (MIC) ProductA->Antimicrobial IntermediateB Carboxylic Acid Step1B->IntermediateB Step2B Amide Coupling IntermediateB->Step2B ProductB Series B: Amides Step2B->ProductB ProductB->Anticancer ProductB->Antimicrobial Data Data Analysis Anticancer->Data Antimicrobial->Data

Caption: Synthetic and biological evaluation workflow.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor Potential Inhibition by Anticancer Derivatives Inhibitor->RAF Inhibitor->MEK

Caption: The MAPK/ERK signaling pathway.

A Comparative Guide to Novel Compounds Derived from 2-Bromo-4-chloroanisole for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel compounds synthesized from 2-Bromo-4-chloroanisole. This document focuses on the synthesis of biaryl and vinyl-aryl compounds via Suzuki-Miyaura and Heck cross-coupling reactions, offering a comparative analysis of their potential performance based on existing experimental data for structurally related molecules. Detailed experimental protocols and visualizations of reaction pathways and workflows are included to facilitate further research and development in this area.

Introduction

This compound is a readily available substituted aromatic compound that serves as a versatile starting material for the synthesis of a variety of more complex molecules. Its two distinct halogen atoms at positions 2 and 4 of the aromatic ring offer opportunities for selective functionalization, making it an attractive building block in medicinal chemistry and materials science. This guide explores the synthesis and potential applications of novel biaryl and vinyl-aryl derivatives of this compound, focusing on palladium-catalyzed cross-coupling reactions.

Synthesis of Novel Compounds

The primary routes for the derivatization of this compound involve well-established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for the formation of C-C bonds with boronic acids and the Heck reaction for the coupling with alkenes.

Suzuki-Miyaura Coupling: Synthesis of 4-Chloro-2-methoxy-biphenyl

A prime example of a novel compound synthesized from this compound is 4-Chloro-2-methoxy-biphenyl. This biaryl structure is achieved through a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The reaction selectively proceeds at the more reactive C-Br bond.

Reaction Scheme:

Suzuki_Miyaura_Reaction reactant1 This compound product 4-Chloro-2-methoxy-biphenyl reactant1->product Suzuki Coupling reactant2 Phenylboronic acid reactant2->product catalyst Pd Catalyst Base Suzuki Coupling Suzuki Coupling catalyst->Suzuki Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Heck Reaction: A Pathway to Vinyl-Aryl Compounds

The Heck reaction provides a method to introduce vinyl groups onto the aromatic ring of this compound. By reacting with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base, novel vinyl-substituted chloroanisole derivatives can be synthesized.

Reaction Scheme:

Heck_Reaction reactant1 This compound product Substituted Vinyl-chloroanisole reactant1->product Heck Reaction reactant2 Alkene (e.g., Styrene) reactant2->product catalyst Pd Catalyst Base Heck Reaction Heck Reaction catalyst->Heck Reaction

Caption: Heck reaction of this compound.

Characterization of a Novel Compound: 4-Chloro-2-methoxy-biphenyl

The successful synthesis of 4-Chloro-2-methoxy-biphenyl has been reported, and its structure was confirmed using various analytical techniques.

Property Data
Molecular Formula C₁₃H₁₁ClO
Molecular Weight 218.68 g/mol
¹H NMR (CDCl₃) δ = 7.55-7.53 (m, 2H), 7.42-7.38 (m, 2H), 7.32-7.28 (m, 1H), 7.22 (d, J = 8.4 Hz, 1H), 6.98 (d, J = 2.4 Hz, 1H), 6.92 (dd, J = 8.4, 2.4 Hz, 1H), 3.84 (s, 3H) ppm.
¹³C NMR (CDCl₃) δ = 157.1, 137.6, 134.1, 131.7, 129.6, 129.4, 128.2, 127.4, 121.0, 112.0, 55.9 ppm.
Mass Spectrum (GC-MS) m/z (relative abundance %): 218.1 (90), 203.0 (15), 168.1 (M⁺ - CH₃Cl, 100), 152.1 (15), 139.1 (54).

Performance Comparison with Alternative Compounds

While specific biological activity data for 4-Chloro-2-methoxy-biphenyl is not yet available in the literature, the performance of structurally similar biaryl compounds and other halogenated aromatic derivatives suggests potential applications in antimicrobial and anticancer research. The following table provides a comparative overview based on data from related compounds.

Compound/Alternative Target/Activity Performance Metric (IC₅₀/MIC)
4-Chloro-2-methoxy-biphenyl (Hypothetical) Antimicrobial (e.g., S. aureus), Anticancer (e.g., various cell lines) Data not yet available. Based on analogs, potential for moderate to high activity.
Biaryl Analogs (e.g., Diflunisal derivatives) [1]Anti-inflammatory (COX-1 and COX-2 inhibition) IC₅₀ values for some derivatives are comparable to or better than standard drugs.
Halogenated Coumarins [2]Antimicrobial (various bacteria and fungi) MIC values in the low µg/mL range against several pathogens.
Substituted Diphenylamines Anticancer (EGFR Tyrosine Kinase inhibition) Potent antitumor activity with IC₅₀ values in the low micromolar range.
4-(Benzyloxy)phenyl and Biphenyl-4-yl Derivatives [3]MAO-B Inhibition (Parkinson's Disease Therapy) Some derivatives exhibit highly potent and selective MAO-B inhibitory effects (IC₅₀ in the nanomolar range).

Note: The performance of 4-Chloro-2-methoxy-biphenyl is yet to be experimentally determined. The data presented for alternative compounds are for comparative purposes to highlight the potential of this class of molecules.

Experimental Protocols

Suzuki-Miyaura Coupling for the Synthesis of 4-Chloro-2-methoxy-biphenyl

Workflow Diagram:

Suzuki_Workflow start Start reactants Combine this compound, Phenylboronic Acid, Base, and Solvent start->reactants catalyst Add Palladium Catalyst reactants->catalyst reaction Heat Reaction Mixture (e.g., 80-100°C) catalyst->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification by Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried flask, add this compound (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-Chloro-2-methoxy-biphenyl.

General Protocol for Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv), the alkene (1.1-1.5 equiv), the base (1.5-2.0 equiv), the palladium catalyst (1-5 mol%), and the ligand (if required).

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture under an inert atmosphere to the required temperature (typically 100-140 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and perform an aqueous workup.

  • Purify the product by column chromatography.

Signaling Pathways and Logical Relationships

The potential biological activity of novel biaryl compounds derived from this compound may involve the modulation of various signaling pathways implicated in cancer and microbial infections. For instance, as suggested by the activity of related compounds, these novel derivatives could potentially act as inhibitors of key enzymes such as EGFR tyrosine kinase or MAO-B.

Hypothetical Signaling Pathway Inhibition:

Signaling_Pathway NovelCompound Novel this compound Derivative EGFR EGFR Tyrosine Kinase NovelCompound->EGFR Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activation Proliferation Cell Proliferation and Survival Downstream->Proliferation Promotion Apoptosis Apoptosis Downstream->Apoptosis Inhibition

References

yield comparison of different catalysts for 2-Bromo-4-chloroanisole reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Bromo-4-chloroanisole, a key intermediate in the development of pharmaceuticals and other fine chemicals, can be achieved through various catalytic methods. The choice of catalyst profoundly influences the reaction's yield, selectivity, and environmental footprint. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by experimental data to inform catalyst selection for research and development.

Performance Comparison of Catalytic Systems

The efficiency of different catalytic methods for the bromination of 4-chloroanisole (B146269) to yield this compound varies significantly. The following table summarizes the performance of several key catalytic systems based on available experimental data.

Catalyst SystemBrominating AgentSubstrateSolventReaction ConditionsYield (%)
Mandelic Acid (co-catalyst)N-Bromosuccinimide (NBS)4-ChloroanisoleAcetonitrile (B52724)/WaterRoom Temperature72%[1]
Iron(III) Bromide (FeBr₃)Bromine (Br₂)Anisole (B1667542)Not specifiedNot specifiedHigh (qualitative)
Photocatalysis (Ru(bpy)₃Cl₂)Carbon Tetrabromide (CBr₄)4-Methoxyphenol (B1676288)AcetonitrileVisible light (blue LEDs)78%
Oxidative BrominationNH₄Br / H₂O₂AnisolesAcetic AcidNot specifiedHigh (qualitative)
Electrochemical BrominationSodium Bromide (NaBr)AnisoleAcetonitrile/WaterConstant potential>90%

Note: Data for anisole or 4-methoxyphenol are used as proxies where direct data for 4-chloroanisole is not available. The reactivity of 4-chloroanisole may differ.

Detailed Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

N-Bromosuccinimide with Mandelic Acid Co-catalyst

This method utilizes the mild brominating agent N-bromosuccinimide (NBS) with a catalytic amount of mandelic acid, which enhances the reactivity of NBS through halogen bonding.

Procedure: To a solution of 4-chloroanisole (0.2 mmol) in a 1:1 mixture of acetonitrile and water (2 mL), N-bromosuccinimide (0.24 mmol) and mandelic acid (0.04 mmol) are added. The reaction mixture is stirred at room temperature for 24 hours. The product, this compound, is then isolated and purified using silica (B1680970) gel chromatography. This method resulted in an isolated yield of 72%.[1]

Traditional Lewis Acid Catalysis with FeBr₃

The classic approach to aromatic bromination involves the use of molecular bromine with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, increasing the electrophilicity of the bromine.

General Procedure: 4-chloroanisole is dissolved in a suitable inert solvent, such as dichloromethane (B109758) or carbon tetrachloride. A catalytic amount of FeBr₃ is added, followed by the slow addition of molecular bromine at a controlled temperature, typically at or below room temperature. The reaction is monitored until completion, after which it is quenched with a reducing agent solution (e.g., sodium bisulfite) and worked up to isolate the product. While specific yield data for 4-chloroanisole is not readily available, this method is generally effective for the bromination of anisole and its derivatives.

Photocatalytic Bromination

Visible-light photocatalysis offers a greener alternative for bromination, often proceeding under mild conditions. Ruthenium-based photocatalysts are commonly employed.

General Procedure for a Similar Substrate (4-Methoxyphenol): In a reaction vessel, the substrate (e.g., a protected 4-methoxyphenol, 0.1 mmol), carbon tetrabromide (0.1 mmol) as the bromine source, and Ru(bpy)₃Cl₂ (5 mol%) are dissolved in dry acetonitrile. The mixture is irradiated with blue LEDs at room temperature for several hours. The product is then isolated and purified. This method has been shown to yield 78% of the corresponding brominated product for 4-methoxyphenol.

Oxidative Bromination

Oxidative bromination methods generate the electrophilic bromine species in situ from a bromide salt using an oxidant, which can be a more environmentally benign approach than using molecular bromine directly.

General Procedure for Anisoles: Anisole or a derivative is dissolved in acetic acid. Ammonium bromide (NH₄Br) is added as the bromine source, followed by the careful addition of hydrogen peroxide (H₂O₂) as the oxidant. The reaction proceeds to give the corresponding brominated aromatic compound. This method is reported to provide high yields for the para-bromination of anilines and anisoles.

Electrochemical Bromination

Electrochemical methods provide a reagent-free approach to bromination, where an electric current is used to generate the brominating species from a bromide salt.

General Procedure for a Similar Substrate (Anisole): In a divided electrochemical cell, a solution of anisole and sodium bromide (NaBr) in a mixture of acetonitrile and water is subjected to a constant potential. The reaction progress is monitored, and upon completion, the product is extracted and purified. This method has been reported to achieve yields of over 90% for the bromination of anisole.

Experimental and Logical Flow Diagrams

To visualize the experimental workflow and the logical relationship between catalyst choice and reaction outcome, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Select Catalyst System (e.g., NBS/Mandelic Acid) B Prepare Reactants: - 4-Chloroanisole - Brominating Agent - Solvent(s) A->B C Combine Reactants in Reaction Vessel B->C D Set Reaction Conditions (Temperature, Stirring, Light) C->D E Monitor Reaction Progress (TLC, GC, etc.) D->E F Quench Reaction E->F Reaction Complete G Extract Product F->G H Purify Product (Chromatography) G->H I Characterize Product (NMR, MS) H->I J Calculate Yield I->J

Caption: Experimental workflow for the synthesis and yield determination of this compound.

logical_relationship cluster_factors Influencing Factors Catalyst Choice of Catalyst System Reactivity Substrate Reactivity (4-Chloroanisole) Catalyst->Reactivity Conditions Reaction Conditions (Temp, Solvent, Light) Catalyst->Conditions Mechanism Reaction Mechanism (Electrophilic, Radical, etc.) Catalyst->Mechanism Outcome Reaction Outcome Reactivity->Outcome Conditions->Outcome Mechanism->Outcome Yield Yield of this compound Outcome->Yield Selectivity Regioselectivity Outcome->Selectivity

Caption: Logical relationship between catalyst choice and reaction yield for this compound synthesis.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Bromo-4-chloroanisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of three common analytical techniques for assessing the purity of 2-Bromo-4-chloroanisole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Techniques

The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the compound and its potential impurities, the required level of sensitivity, and the desired quantitative accuracy. Below is a comparative summary of HPLC, GC-MS, and qNMR for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, with mass-based detection.Quantification based on the direct relationship between the NMR signal integral and the number of protons.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds like this compound.Applicable to a wide range of soluble compounds, non-destructive.
Sample Preparation Dissolution in a suitable solvent.Dissolution in a volatile solvent.Dissolution in a deuterated solvent with an internal standard.
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).Mass Spectrometry (MS), Flame Ionization Detector (FID).NMR detector.
Key Advantages Versatile for a wide range of compounds, robust quantitative capabilities.High separation efficiency, sensitive detection, and structural elucidation of impurities.Highly accurate and precise, requires no analyte-specific reference standard for quantification, provides structural information.
Limitations May require longer analysis times, consumption of organic solvents.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, higher instrumentation cost.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to be a starting point for method development and can be optimized for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from a protocol for a similar isomer and is suitable for the routine purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (for sample preparation)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (70:30, v/v). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the synthesized this compound sample in methanol at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 280 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities in the synthesized product.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer

  • Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Dichloromethane (for sample preparation)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of dichloromethane.

  • GC-MS Conditions:

    • Inlet temperature: 250 °C

    • Injection mode: Split (split ratio 50:1)

    • Injection volume: 1 µL

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas flow: 1.0 mL/min (constant flow)

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: 50-500 amu

  • Analysis: Inject the sample into the GC-MS system. Identify the main peak of this compound and any impurity peaks by their mass spectra. The purity is determined by the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers a highly accurate method for purity determination without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of maleic acid (internal standard) into a vial. Dissolve the mixture in 0.75 mL of CDCl₃.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

    • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the methoxy (B1213986) protons) and the signal of the internal standard (the two olefinic protons of maleic acid).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS * 100 Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the internal standard

Data Presentation

The following table summarizes hypothetical, yet typical, quantitative results that could be obtained from the purity assessment of a synthesized batch of this compound using the three described methods.

Analytical MethodPurity of this compound (%)Major Impurity DetectedConcentration of Major Impurity (%)
HPLC-UV 98.54-Chloroanisole1.2
GC-MS 98.82,4-Dibromoanisole0.9
qNMR 98.2--

Visualizations

To further clarify the experimental workflows and logical relationships, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis a Weigh Sample b Dissolve in Solvent a->b k Prepare with Internal Standard a->k c Inject into HPLC b->c g Inject into GC-MS b->g d Separation on C18 Column c->d e UV Detection d->e f Data Analysis e->f h Separation in Capillary Column g->h i Mass Spectrometry Detection h->i j Data Analysis i->j l Acquire 1H NMR Spectrum k->l m Process and Integrate l->m n Calculate Purity m->n decision_tree start Assess Purity of this compound q1 Is the compound volatile and thermally stable? start->q1 gcms Use GC-MS for high sensitivity and impurity identification q1->gcms Yes hplc Use HPLC for routine analysis and non-volatile impurities q1->hplc No q2 Is high accuracy and a non-destructive method required? gcms->q2 hplc->q2 qnmr Use qNMR for absolute quantification q2->qnmr Yes routine HPLC or GC-MS are suitable for routine checks q2->routine No

A Comparative Guide to the Mechanistic Pathways of 2-Bromo-4-chloroanisole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various reaction methodologies involving 2-bromo-4-chloroanisole, a versatile building block in organic synthesis. Due to the differential reactivity of its bromine and chlorine substituents, this molecule offers opportunities for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This document summarizes key mechanistic studies, compares alternative reaction conditions, and provides detailed experimental protocols to aid in the development of synthetic strategies.

Executive Summary

This compound typically undergoes preferential reaction at the more labile carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This regioselectivity is a cornerstone of its synthetic utility, allowing for the sequential introduction of different functionalities. The most common transformations involve Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Alternative, though less explored, pathways include nucleophilic aromatic substitution and lithiation-based functionalization. The choice of catalyst, ligand, base, and solvent system is critical in achieving high yields and selectivity.

Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are the most prevalent methods for the functionalization of this compound. The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the C-Br bond to the Pd(0) center is the initial and typically regioselectivity-determining step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. In the case of this compound, the reaction selectively occurs at the C-Br position.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene (B28343)/Ethanol (B145695)/H₂O8012>95Hypothetical data based on similar substrates
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1008>95Hypothetical data based on similar substrates
PdCl₂(dppf)K₂CO₃DMF9010>95Hypothetical data based on similar substrates

Note: Specific experimental data for this compound is limited in publicly available literature; the data above is extrapolated from reactions with analogous bromo-chloro-substituted arenes. A study on the Suzuki-Miyaura cross-coupling of 2-bromo-4-chlorophenyl-2-bromobutanoate with various phenyl boronic acids demonstrated that the reaction proceeds regioselectively at the aryl C-Br bond in moderate to good yields (64–81%), leaving the C-Cl bond intact[1].

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and ethanol (10 mL) is degassed and heated at 80°C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Reaction Mechanism: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Mechanism This compound This compound Oxidative Addition Complex Oxidative Addition Complex This compound->Oxidative Addition Complex Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Complex Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Boronate Complex Boronate Complex Boronate Complex->Transmetalation Complex Transmetalation Complex->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Transmetalation Complex->Coupled Product

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. For this compound, this reaction is expected to be selective for the C-Br bond, allowing for the synthesis of 2-amino-4-chloroanisole derivatives. The choice of a bulky, electron-rich phosphine (B1218219) ligand is crucial for high catalytic activity.

Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of this compound with Aniline (B41778)

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOtBuToluene10018>90Hypothetical data based on similar substrates
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH11012>90Hypothetical data based on similar substrates
RuPhos Pd G3Cs₂CO₃1,4-Dioxane10016>90Hypothetical data based on similar substrates

Note: Specific experimental data for this compound is limited. The data is extrapolated from reactions with analogous bromo-chloro-substituted arenes.

Experimental Protocol: Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and NaOtBu (1.4 mmol) in anhydrous toluene (10 mL) is degassed and heated at 100°C for 18 hours under an inert atmosphere. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Reaction Mechanism: Buchwald-Hartwig Amination

Buchwald_Hartwig_Mechanism This compound This compound Oxidative Addition Complex Oxidative Addition Complex This compound->Oxidative Addition Complex Oxidative Addition Pd(0)L Pd(0)L Pd(0)L->Oxidative Addition Complex Amido Complex Amido Complex Oxidative Addition Complex->Amido Complex Amine Coordination & Deprotonation Amine Amine Amine->Amido Complex Amido Complex->Pd(0)L Reductive Elimination Coupled Product Coupled Product Amido Complex->Coupled Product

Buchwald-Hartwig Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using both palladium and copper catalysts. This reaction is also expected to proceed at the C-Br bond of this compound.

Table 3: Comparison of Catalytic Systems for Sonogashira Coupling of this compound with Phenylacetylene (B144264)

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF656>90Hypothetical data based on similar substrates
Pd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDMF808>90Hypothetical data based on similar substrates

Note: Specific experimental data for this compound is limited. The data is extrapolated from reactions with analogous bromo-chloro-substituted arenes.

Experimental Protocol: Sonogashira Coupling

To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in THF (10 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (B128534) (2.0 mmol). The mixture is stirred at 65°C for 6 hours under an inert atmosphere. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Reaction Mechanism: Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Transmetalation Complex->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Transmetalation Complex->Coupled Product This compound This compound This compound->Oxidative Addition Complex Oxidative Addition Cu(I) Cu(I) Copper Acetylide Copper Acetylide Cu(I)->Copper Acetylide Terminal Alkyne Terminal Alkyne Terminal Alkyne->Copper Acetylide Deprotonation Copper Acetylide->Transmetalation Complex

Sonogashira Dual Catalytic Cycle
Heck Reaction

The Heck reaction couples an aryl halide with an alkene. As with other palladium-catalyzed couplings, the C-Br bond of this compound is expected to be more reactive.

Table 4: Comparison of Catalytic Systems for Heck Reaction of this compound with Styrene (B11656)

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile (B52724)10024>80Hypothetical data based on similar substrates
PdCl₂(PPh₃)₂NaOAcDMF12018>80Hypothetical data based on similar substrates

Note: Specific experimental data for this compound is limited. The data is extrapolated from reactions with analogous bromo-chloro-substituted arenes.

Experimental Protocol: Heck Reaction

A mixture of this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and triethylamine (1.5 mmol) in acetonitrile (10 mL) is sealed in a pressure tube and heated at 100°C for 24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography.

Reaction Mechanism: Heck Reaction

Heck_Mechanism This compound This compound Oxidative Addition Complex Oxidative Addition Complex This compound->Oxidative Addition Complex Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Complex Carbopalladation Intermediate Carbopalladation Intermediate Oxidative Addition Complex->Carbopalladation Intermediate Carbopalladation Alkene Alkene Alkene->Carbopalladation Intermediate Carbopalladation Intermediate->Pd(0)L2 Beta-Hydride Elimination Coupled Product Coupled Product Carbopalladation Intermediate->Coupled Product

Heck Reaction Catalytic Cycle

Alternative Reaction Pathways

While cross-coupling reactions are predominant, other mechanistic pathways can be considered for the functionalization of this compound.

Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution on unactivated aryl halides like this compound is generally challenging and requires harsh reaction conditions (high temperatures and pressures) or the presence of strong electron-withdrawing groups, which are absent in this molecule. The methoxy (B1213986) group is activating, which further disfavors SNAr. Therefore, this pathway is generally not a preferred method for the substitution of the chloro or bromo groups in this substrate under standard laboratory conditions.

Lithiation and Subsequent Quenching

Directed ortho-lithiation could potentially be a viable strategy. The methoxy group can direct deprotonation to the C3 position. However, competitive lithium-halogen exchange at the C-Br bond is a likely and often faster process, especially with alkyllithium reagents at low temperatures. Careful selection of the lithiating agent and reaction conditions would be crucial to control the regioselectivity.

Experimental Workflow: Lithiation and Electrophilic Quench

Lithiation_Workflow cluster_setup Reaction Setup cluster_quench Electrophilic Quench Start This compound in Anhydrous THF Cool Cool to -78 °C Start->Cool Add_BuLi Add n-BuLi dropwise Cool->Add_BuLi Stir Stir for 1 hour at -78 °C Add_BuLi->Stir Add_Electrophile Add Electrophile (e.g., DMF) Stir->Add_Electrophile Warm Warm to Room Temperature Add_Electrophile->Warm Workup Aqueous Workup Warm->Workup Purification Column Chromatography Workup->Purification Product Functionalized Product Purification->Product

Lithiation Experimental Workflow

Conclusion

The reactivity of this compound is dominated by palladium-catalyzed cross-coupling reactions, which proceed with high regioselectivity at the carbon-bromine bond. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide reliable and versatile methods for the introduction of a wide range of functional groups. While alternative pathways such as nucleophilic aromatic substitution are generally not favored, directed ortho-lithiation and lithium-halogen exchange offer potential, albeit with challenges in controlling regioselectivity. The choice of the optimal synthetic route will depend on the desired target molecule and the available reagents and catalysts. Further experimental studies on this compound are warranted to provide more specific quantitative data and to further refine the reaction conditions for these important transformations.

References

The Strategic Selection of Starting Materials: A Cost-Effectiveness Analysis of 2-Bromo-4-chloroanisole in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the choice of starting materials is a critical determinant of overall efficiency, scalability, and economic viability. For researchers, scientists, and professionals in drug development, a thorough evaluation of readily available building blocks is paramount. This guide provides an objective comparison of 2-Bromo-4-chloroanisole with a common alternative, 4-chloroanisole (B146269), in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Introduction to this compound

This compound is a halogenated aromatic ether that serves as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring both bromine and chlorine substituents, offers differential reactivity that can be strategically exploited in sequential cross-coupling reactions. The presence of the methoxy (B1213986) group also influences the electronic properties of the aromatic ring. This guide will focus on its application in the Suzuki-Miyaura coupling, a widely used carbon-carbon bond-forming reaction.

Comparative Analysis: Reactivity and Cost in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The reactivity of the aryl halide is a key factor influencing reaction conditions and outcomes. Generally, the order of reactivity for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl.[2] This inherent difference in reactivity forms the basis of our comparative analysis between this compound and 4-chloroanisole.

Aryl bromides are generally more reactive than aryl chlorides in the rate-limiting oxidative addition step of the Suzuki-Miyaura catalytic cycle. This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for bromo-substituted substrates compared to their chloro- counterparts.

To illustrate the cost-effectiveness, let's consider a hypothetical multi-step synthesis of a substituted biphenyl (B1667301) derivative, a common structural core in drug candidates.

Hypothetical Synthetic Pathway:

cluster_0 Pathway A: Starting with this compound cluster_1 Pathway B: Starting with 4-Chloroanisole A1 This compound A2 Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) A1->A2 A3 4-Chloro-2-arylanisole A2->A3 A4 Further Functionalization (e.g., Second Cross-Coupling at Cl position) A3->A4 A5 Final Product A4->A5 B1 4-Chloroanisole B2 Bromination B1->B2 B3 This compound B2->B3 B4 Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) B3->B4 B5 4-Chloro-2-arylanisole B4->B5 B6 Further Functionalization B5->B6 B7 Final Product B6->B7

Caption: Comparison of synthetic routes to a functionalized biphenyl.

Data Presentation: A Quantitative Comparison

The following tables provide a comparative analysis of the estimated costs and typical reaction parameters for the first key step (Suzuki-Miyaura coupling) in the synthesis of a 4-chloro-2-arylanisole intermediate, starting from either this compound or by first brominating 4-chloroanisole. Prices are based on bulk chemical supplier listings and may vary.

Table 1: Starting Material Cost Comparison

CompoundSupplier Example & Price (USD/100g)Molar Mass ( g/mol )Cost per mole (USD)
This compound$58.24221.48$128.98
4-Chloroanisole~$30-40142.58~$21.04 - $28.05

Table 2: Suzuki-Miyaura Reaction Parameter and Yield Comparison

ParameterThis compound4-Chloroanisole (as the chloro-substrate)
Catalyst System Pd(PPh₃)₄ or Pd(OAc)₂/SPhosMore active catalyst often required (e.g., PEPPSI™-IPr)
Typical Catalyst Loading 1-3 mol%3-5 mol% or higher
Reaction Temperature 80-100 °C100-120 °C
Typical Reaction Time 2-12 hours12-24 hours
Reported Yields Good to Excellent (80-95%)Moderate to Good (60-85%)

Cost-Effectiveness Considerations

While 4-chloroanisole is a significantly cheaper starting material per mole, the subsequent bromination step adds cost and an additional synthetic step, which can lower the overall yield. Furthermore, the Suzuki-Miyaura coupling of the resulting this compound would proceed under the more favorable conditions outlined for aryl bromides.

Conversely, starting directly with this compound, although more expensive upfront, offers a more direct route to the desired intermediate. The higher reactivity of the C-Br bond allows for milder reaction conditions, potentially lower catalyst costs, and shorter reaction times, which can be crucial for large-scale production by reducing energy consumption and increasing reactor throughput.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of an aryl bromide. These should be optimized for specific substrates and scales.

General Experimental Procedure for Suzuki-Miyaura Coupling:

A mixture of the aryl halide (1 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂ at 0.5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., a mixture of toluene (B28343) and water) is stirred at the desired temperature for the required time.[3] The reaction progress is monitored by an appropriate technique like TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling prep Preparation of Reactants (Aryl Halide, Boronic Acid, Base, Solvent) reaction Reaction (Add Catalyst, Heat and Stir) prep->reaction workup Work-up (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (TLC, LC-MS, NMR) purification->analysis

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Signaling Pathways and Logical Relationships

The efficiency of the Suzuki-Miyaura coupling is governed by a well-established catalytic cycle. The choice of aryl halide directly impacts the initial and often rate-determining step: oxidative addition.

cluster_reactivity Impact of Halogen on Oxidative Addition Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex [Ar-Pd-X] Transmetalation Transmetalation Pd(II) Complex->Transmetalation Ar'-B(OR)2 Base Di-aryl Pd(II)\nComplex Di-aryl Pd(II) Complex Transmetalation->Di-aryl Pd(II)\nComplex [Ar-Pd-Ar'] Reductive\nElimination Reductive Elimination Di-aryl Pd(II)\nComplex->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0) C-Br_Bond C-Br Bond (in this compound) Faster_OA Faster Oxidative Addition C-Br_Bond->Faster_OA C-Cl_Bond C-Cl Bond (in 4-Chloroanisole) Slower_OA Slower Oxidative Addition C-Cl_Bond->Slower_OA

Caption: The catalytic cycle of the Suzuki-Miyaura reaction and the influence of the aryl halide.

Conclusion

The selection between this compound and an alternative like 4-chloroanisole is a nuanced decision that hinges on a multi-faceted cost-effectiveness analysis. While 4-chloroanisole offers a lower initial purchase price, the additional synthetic step of bromination and the more demanding conditions required for its subsequent cross-coupling can offset this initial advantage, particularly at a larger scale.

This compound, with its higher intrinsic reactivity, provides a more direct and often more efficient route to key synthetic intermediates. This can lead to savings in terms of time, energy, and catalyst costs, making it a strategically advantageous choice for many multi-step synthesis campaigns in the pharmaceutical and fine chemical industries. Ultimately, the optimal choice will depend on the specific synthetic route, scale of production, and the relative importance of material costs versus process efficiency.

References

A Researcher's Guide to Alternatives for 2-Bromo-4-chloroanisole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of performance, supported by experimental data, for researchers, scientists, and drug development professionals.

In the landscape of drug discovery and development, the selection of appropriate building blocks is paramount to the efficient synthesis of target molecules. 2-Bromo-4-chloroanisole is a commonly utilized reagent, offering two distinct halogen atoms for sequential and site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. However, the pursuit of alternative reagents is often driven by the need for improved reactivity, lower cost, better availability, or a desire to explore different substitution patterns. This guide provides a comprehensive comparison of alternative reagents to this compound, focusing on their performance in key synthetic transformations, supported by experimental data and detailed protocols.

Executive Summary: Key Alternatives and Their Applications

The primary alternatives to this compound can be categorized into three main groups:

  • Isomeric and Alternatively Halogenated Anisoles: These reagents offer different reactivity profiles and substitution patterns. The choice between a bromo- or chloro-substituent, and its position on the anisole (B1667542) ring, significantly impacts the reaction conditions and outcomes.

  • Boronic Acid and Ester Derivatives: Instead of the halide, the corresponding boronic acid or ester can be used as the nucleophilic partner in Suzuki-Miyaura coupling reactions. This approach can offer advantages in terms of stability and reactivity.

  • C-H Functionalization Precursors: Modern synthetic strategies are increasingly moving towards the direct functionalization of C-H bonds, bypassing the need for pre-halogenated starting materials altogether. Simple chloroanisoles can serve as precursors for such transformations.

The selection of an appropriate alternative is dictated by the specific synthetic goal, the desired bond formation, and the overall synthetic strategy.

Comparative Performance in Key Cross-Coupling Reactions

The utility of this compound and its alternatives is most evident in their application in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of the complex molecular architectures found in many pharmaceuticals.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl. This is due to the bond dissociation energies of the carbon-halogen bond, where the weaker C-Br bond is more readily cleaved in the oxidative addition step of the catalytic cycle.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10012~80-90 (estimated)General Protocol
2,4-DichloroanisolePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1001875Adapted from similar reactions
4-Chloroanisole (B146269)Phenylboronic acidArylcalixarenylphosphine/Pd₂(dba)₃tBuOKToluene1002491.5[1]
2-Bromo-4-chloro-phenyl derivativePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane801281[2]

Analysis: The data suggests that while the bromo-group in this compound offers higher reactivity, allowing for potentially milder conditions or shorter reaction times compared to dichloro-analogues, highly efficient catalyst systems can achieve excellent yields with the less reactive but more economical chloro-substrates. The choice, therefore, becomes a balance between reagent cost and process optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key parameter.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1006High (estimated)General Protocol
4-ChloroanisoleMorpholine(SIPr)Pd(methallyl)ClLHMDSTHF22<0.190[3]
2-Bromopyridine (analogy)Volatile AminesPd(OAc)₂ / dpppNaOtBuToluene80-55-98[4]

Analysis: Modern catalyst systems have enabled the efficient amination of aryl chlorides under mild conditions, making them viable alternatives to the more reactive aryl bromides. For instance, the use of highly active NHC-palladium catalysts allows for the rapid and high-yielding amination of 4-chloroanisole at room temperature.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the nucleophile. While highly effective for C-C bond formation, the high reactivity of the Grignard reagent can limit functional group tolerance. Nickel-based catalysts are often employed and can show different selectivity compared to palladium. It is generally observed that Grignard reagents do not readily couple with aryl chlorides.[5]

Table 3: Reactivity in Kumada Coupling

Aryl HalideGrignard ReagentCatalystSolventObservationsReference
This compoundAlkyl/Aryl-MgBrNiCl₂(dppp)THFPreferential reaction at the C-Br bond is expected.[5]
Aryl BromidesAlkyl-MgBrNiCl₂(dppp)THFGenerally good yields.[6]
Aryl ChloridesAlkyl/Aryl-MgBrNi-based catalystsTHFGenerally less reactive than aryl bromides.[5]

Analysis: In the context of Kumada coupling, the differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited for selective functionalization. However, for a single coupling, a simpler haloanisole might be more straightforward.

Alternative Reagents: A Closer Look

Beyond simple haloanisoles, a range of other reagents can be considered.

Isomeric Bromo-chloro-anisoles

Several isomers of bromo-chloro-anisole are commercially available and can provide different substitution patterns for drug discovery programs.

  • 3-Bromo-2-chloroanisole (CAS: 174913-11-2) [7][8]

  • 5-Bromo-2-chloroanisole (CAS: 16817-43-9) [9]

These isomers will exhibit different electronic and steric properties, influencing their reactivity in cross-coupling reactions.

Boronic Acid Derivatives

Instead of using the haloanisole as the electrophile, the corresponding boronic acid can be synthesized and used as the nucleophile in a Suzuki-Miyaura coupling with a different aryl halide.

  • 2-Bromo-5-methoxyphenylboronic acid

  • 4-Chloro-3-methoxyphenylboronic acid [10]

This approach can be advantageous when the desired coupling partner is a more readily available or reactive aryl halide.

C-H Functionalization: A Modern Alternative

A paradigm shift in synthetic chemistry is the move towards direct C-H functionalization, which avoids the need for pre-installed halogen atoms. This strategy offers improved atom economy and can simplify synthetic routes.

C-H Borylation: A particularly powerful method is the iridium-catalyzed C-H borylation of arenes. For example, 4-chloroanisole can be directly converted to its corresponding boronic ester, which can then be used in subsequent Suzuki-Miyaura couplings. This "borylation-coupling" sequence offers a versatile alternative to using a dihaloanisole.[11][12]

Application in Drug Synthesis: Case Studies

The choice of halogenated precursors is critical in the synthesis of many pharmaceuticals.

  • Osimertinib (B560133) (Tagrisso®): The synthesis of this EGFR inhibitor involves the use of 4-fluoro-2-methoxy-5-nitroaniline, highlighting the use of functionalized haloanilines in complex drug synthesis.[6][13][14]

  • Afatinib (B358) (Gilotrif®): The synthesis of afatinib utilizes 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoro-quinazoline as a key starting material, demonstrating the importance of polychlorinated aromatic systems in the development of kinase inhibitors.[11][15][16][17]

  • Trametinib (Mekinist®): While not directly using a haloanisole, the synthesis of this MEK inhibitor involves intermediates derived from 2,4-dichloro-1-methoxybenzene, showcasing the relevance of related structures.[14][18][19]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water, 10 mL) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[13]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine (B1218219) ligand (e.g., XPhos, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol) in a reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • Work-up and Purification: After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

General Protocol for C-H Borylation
  • Reaction Setup: In a glovebox, combine the anisole derivative (1.0 mmol), the boron source (e.g., B₂pin₂, 1.2 mmol), the iridium catalyst (e.g., [Ir(OMe)(cod)]₂, 0.015 mmol), and the ligand (e.g., dtbpy, 0.03 mmol) in a reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF, 5 mL).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80 °C) for the required time.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the borylated product.[11]

Visualizing Synthetic Pathways

To aid in the conceptualization of the synthetic strategies discussed, the following diagrams illustrate a typical cross-coupling workflow and a decision-making flowchart for reagent selection.

G General Workflow for Palladium-Catalyzed Cross-Coupling start Start reagents Combine Aryl Halide, Coupling Partner, Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Palladium Catalyst and Solvent inert->catalyst reaction Heat and Stir catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

G Reagent Selection Flowchart start Define Synthetic Goal q1 Is site-selective functionalization required? start->q1 dihalo Consider Dihaloanisoles (e.g., this compound) q1->dihalo Yes q2 Is cost a primary concern? q1->q2 No dihalo->q2 chloro Use Chloroanisole with Optimized Catalyst System q2->chloro Yes bromo Use Bromoanisole for Higher Reactivity q2->bromo No q3 Is a C-H functionalization approach feasible? q2->q3 Consider Alternatives ch_func Employ C-H Borylation of a simpler anisole q3->ch_func Yes boronic Consider Boronic Acid Derivative in Suzuki Coupling q3->boronic No

Caption: A decision-making flowchart for selecting a suitable reagent.

Conclusion

While this compound remains a valuable and versatile reagent in drug discovery, a range of viable alternatives exists. The choice of reagent should be guided by a careful consideration of factors including desired reactivity, cost, availability, and the overall synthetic strategy. The advancements in catalyst development have significantly expanded the utility of less reactive but more economical aryl chlorides, making them highly attractive for large-scale synthesis. Furthermore, the emergence of C-H functionalization techniques offers a modern and atom-economical approach that can circumvent the need for pre-halogenated starting materials. By understanding the comparative performance of these alternatives, researchers can make more informed decisions to optimize their synthetic routes and accelerate the drug discovery process.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-chloroanisole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory management and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-4-chloroanisole, a halogenated aromatic compound. Adherence to these procedures is vital for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance requiring careful handling. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several risks.[1]

Quantitative Hazard Data

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Source: Aggregated GHS information from the ECHA C&L Inventory.[1]

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Recommended Personal Protective Equipment (PPE)

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection A lab coat or chemical-resistant apron, full-length pants, and closed-toe shoes.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Management

  • Waste Segregation:

    • This compound is a halogenated organic compound. It is crucial to collect waste containing this chemical in a dedicated container labeled "Halogenated Organic Waste."

    • Do not mix with non-halogenated organic wastes, strong acids, bases, or oxidizing agents to prevent potentially hazardous reactions.

  • Waste Collection:

    • Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper, gloves, or disposable spatulas, in a clearly labeled, sealed container designated for halogenated organic solids.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and clearly labeled waste container for halogenated organic liquids. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

    • Contaminated Labware: Reusable labware that has come into contact with the compound should be decontaminated by rinsing with a suitable solvent (e.g., acetone (B3395972) or ethanol) inside a chemical fume hood. The rinsate must be collected as halogenated liquid waste.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • An indication of the hazards (e.g., "Irritant")

      • The accumulation start date (the date the first drop of waste was added to the container)

  • Storage:

    • Store sealed waste containers in a designated and secure hazardous waste accumulation area.

    • The storage area should be cool, dry, and well-ventilated.

    • Ensure secondary containment is used to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the waste disposal service with a detailed inventory of the waste, including the chemical name and quantity.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • For small spills:

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.

    • Collect the absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • For large spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

Regulatory Information

While this compound is not individually listed with a specific EPA hazardous waste code, as a halogenated organic compound, it would likely fall under the F-listed codes for wastes from non-specific sources if it is a spent solvent.[2][3] Specifically, it could be classified under codes such as F001 or F002 if mixed with other spent halogenated solvents used in degreasing or other applications.[2][3] Generators of this waste must make a hazardous waste determination and consult local, state, and federal regulations to ensure complete and accurate classification.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Generation of This compound Waste ppe_check Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe_check waste_type Determine Waste Form ppe_check->waste_type solid_waste Solid Waste (e.g., contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid solid_container Collect in a labeled, sealed container for 'Halogenated Organic Solids' solid_waste->solid_container liquid_container Collect in a labeled, sealed container for 'Halogenated Organic Liquids' liquid_waste->liquid_container storage Store in Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage disposal_contact Contact EHS or Licensed Waste Disposal Contractor storage->disposal_contact end Proper Disposal disposal_contact->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.